molecular formula C10H19NO3 B1169915 Leucine,  N-(1-oxobutyl)- CAS No. 195060-95-8

Leucine, N-(1-oxobutyl)-

Cat. No.: B1169915
CAS No.: 195060-95-8
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Description

Leucine, N-(1-oxobutyl)-, also known as Leucine, N-(1-oxobutyl)-, is a useful research compound. Its molecular formula is C10H19NO3. The purity is usually 95%.
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Properties

CAS No.

195060-95-8

Molecular Formula

C10H19NO3

Synonyms

Leucine, N-(1-oxobutyl)-

Origin of Product

United States

Foundational & Exploratory

N-butanoyl-L-leucine CAS 195060-95-8 physicochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for direct application in research and development environments.

Physicochemical Profiling, Synthesis Protocols, and Analytical Characterization

Executive Summary

N-Butanoyl-L-leucine (CAS 195060-95-8), also known as N-butyryl-L-leucine, is a lipophilic derivative of the essential amino acid L-leucine. Distinguished by the acylation of the


-amino group with a four-carbon butyryl chain, this compound serves as a critical structural probe in Structure-Activity Relationship (SAR) studies—specifically in modulation of the spliceosome complex—and as a model substrate for the kinetic resolution of amino acids via aminoacylases.

This guide provides a definitive technical profile of N-butanoyl-L-leucine, synthesizing experimental protocols for its synthesis, purification, and analytical validation.

Chemical Identity & Structural Analysis[1][2]

ParameterDetail
Chemical Name N-Butanoyl-L-leucine
Synonyms N-Butyryl-L-leucine; (2S)-2-butanamido-4-methylpentanoic acid
CAS Registry Number 195060-95-8
Molecular Formula C

H

NO

Molecular Weight 201.26 g/mol
Stereochemistry L-isomer (S-configuration at

-carbon)
SMILES CCCC(=O)NC(=O)O
Structural Logic

The molecule retains the isobutyl side chain of leucine, preserving the hydrophobic recognition motif required for leucine-specific enzymes (e.g., Leucyl-tRNA synthetase, Aminoacylase I). The N-butyryl modification eliminates the zwitterionic character of the free amino acid, significantly altering solubility profiles and membrane permeability compared to the parent L-leucine.

Physicochemical Properties

Data synthesized from experimental analogs (N-Acetyl-L-Leucine) and predictive chemoinformatic models.

PropertyValue / RangeContext & Analysis
Physical State White Crystalline SolidTypical of N-acylated amino acids.
Melting Point 130–135 °C (Predicted)Lower than N-Acetyl-L-Leucine (187–190 °C) due to increased flexibility of the butyl chain disrupting crystal lattice packing.
Solubility (Water) Low (< 5 mg/mL)The butyryl group adds significant lipophilicity compared to the acetyl analog.
Solubility (Organic) HighSoluble in Ethanol, DMSO, DMF, and Methanol.
pKa (-COOH) ~3.6 – 3.8The amide linkage lowers the acidity slightly compared to the free amino acid ammonium form, but the carboxyl group remains acidic.
LogP (Lipophilicity) 1.2 – 1.5 (Predicted)Positive LogP indicates membrane permeability, unlike free Leucine (LogP ≈ -1.5).

Scientist’s Note: The shift from LogP -1.5 (Leucine) to ~1.3 (N-Butanoyl) represents a massive inversion in polarity, making this compound suitable for passive diffusion assays where free amino acids require transporters (LAT1/LAT2).

Synthesis & Purification Protocols

The following protocol utilizes a modified Schotten-Baumann reaction . This biphasic system is preferred for its self-buffering capacity and prevention of racemization.

Reaction Workflow (Graphviz Visualization)

SynthesisWorkflow Figure 1: Schotten-Baumann Synthesis Pathway L_Leu L-Leucine (Solid) Reaction Biphasic Acylation (THF/H2O, NaHCO3, 0°C) L_Leu->Reaction Dissolve But_Cl Butyryl Chloride (Liquid) But_Cl->Reaction Dropwise Add Acidification Acidification (HCl to pH 2.0) Reaction->Acidification Quench Extraction Extraction (Ethyl Acetate) Acidification->Extraction Partition Product N-Butanoyl-L-Leucine (Crude Solid) Extraction->Product Evaporate

Step-by-Step Protocol

Materials:

  • L-Leucine (1.0 eq)

  • Butyryl Chloride (1.2 eq)

  • Sodium Bicarbonate (NaHCo

    
    , 3.0 eq)
    
  • Solvents: THF, Distilled Water, Ethyl Acetate, 1N HCl.

Procedure:

  • Preparation: In a round-bottom flask, dissolve L-Leucine (10 mmol) and NaHCO

    
     (30 mmol) in a 1:1 mixture of Water:THF (40 mL). Cool the suspension to 0°C in an ice bath.
    
    • Mechanism:[1] The base deprotonates the amino group, making it a better nucleophile, while neutralizing the HCl byproduct.

  • Acylation: Add Butyryl Chloride (12 mmol) dropwise over 30 minutes. Vigorous stirring is critical to maximize the interfacial surface area.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. The solution should become clear as the product forms.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Acidify the remaining aqueous phase with 1N HCl to pH ~2.0. The product will precipitate or oil out.

    • Extract with Ethyl Acetate (3 x 20 mL).

  • Purification:

    • Wash the combined organic layers with Brine.

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
    • Recrystallization: Recrystallize from an Ethyl Acetate/Hexane mixture to yield white needles.

Analytical Characterization

Verification of identity and purity is non-negotiable. The following data points confirm the structure.

Analytical Decision Tree

AnalysisTree Figure 2: Analytical Validation Workflow Sample Purified Sample HPLC HPLC-UV (210 nm) Purity Check Sample->HPLC MS LC-MS (ESI-) Mass Confirmation HPLC->MS >98% Fail Reprocess HPLC->Fail <98% NMR 1H-NMR (DMSO-d6) Structural Validation MS->NMR m/z 200.1 [M-H]- Pass Release / Use NMR->Pass Matches Profile

Expected Spectral Data

1H NMR (400 MHz, DMSO-d


): 
  • 
     12.50 (s, 1H):  Carboxylic acid proton (-COOH).
    
  • 
     8.10 (d, J=8.0 Hz, 1H):  Amide -NH-.
    
  • 
     4.25 (m, 1H): 
    
    
    
    -CH (Chiral center).
  • 
     2.10 (t, J=7.5 Hz, 2H):  Butyryl 
    
    
    
    -CH
    
    
    (next to carbonyl).
  • 
     1.50 - 1.65 (m, 5H):  Overlapping leucine 
    
    
    
    -CH
    
    
    ,
    
    
    -CH, and butyryl
    
    
    -CH
    
    
    .
  • 
     0.85 - 0.90 (m, 9H):  Three methyl groups (two from Leucine, one from Butyryl).
    

Mass Spectrometry (ESI-):

  • [M-H]

    
    :  Calculated: 200.13; Observed: 200.1.
    

Applications & Biological Context[2][4][8]

Structure-Activity Relationship (SAR) Probe

In spliceosome modulation studies, N-butanoyl-L-leucine serves as a "negative control" or "boundary probe." Research indicates that while long-chain analogs (e.g., N-palmitoyl-L-leucine) inhibit late-stage spliceosome assembly, the C4 (butanoyl) variant is often inactive. This sharp cutoff in bioactivity helps researchers map the hydrophobic depth of the target binding pocket.

Enzymatic Kinetic Resolution

N-Butanoyl-L-leucine is a prime substrate for Aminoacylase I (EC 3.5.1.14) . This enzyme exhibits high stereospecificity, hydrolyzing the L-enantiomer back to free L-leucine while leaving the N-butanoyl-D-leucine intact.

  • Utility: This property is utilized to produce enantiomerically pure D-leucine from a racemic N-butanoyl-DL-leucine mixture. The unreacted D-form is extracted and chemically hydrolyzed.[2]

References

  • Splicing Inhibition SAR: Effenberger, K. A., et al. (2015). "The Natural Product N-Palmitoyl-L-leucine Selectively Inhibits Late Assembly of Human Spliceosomes." Journal of Biological Chemistry.

  • Enzymatic Resolution: Bommarius, A. S., et al. (2005). "Biocatalysis to Amino Acid Derivatives." Wiley-VCH. (General reference for Aminoacylase I specificity on N-acyl chains).
  • Synthesis Protocol: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • Analog Data (N-Acetyl-L-Leucine): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70912, N-Acetyl-L-leucine.

Sources

Differentiating N-acetylleucine and N-(1-oxobutyl)-leucine: A Guide to Chemical Structure, Pharmacology, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

N-acylated amino acids represent a burgeoning field in therapeutic development, leveraging modified endogenous molecules to achieve novel pharmacological outcomes. This guide provides a detailed comparative analysis of two such molecules: N-acetylleucine and N-(1-oxobutyl)-leucine (more commonly known as N-butyrylleucine). While structurally similar, the seemingly minor difference in their N-acyl chain length—an acetyl group (C2) versus a butyryl group (C4)—leads to significant, albeit currently unequally characterized, differences in their biological activity and therapeutic development status.

N-acetylleucine, particularly its L-enantiomer (levacetylleucine), is a well-documented, orally bioavailable compound with a long history of use in treating vertigo and is now an approved therapy for rare neurodegenerative disorders, including Niemann-Pick disease type C (NPC).[1][2][3] Its mechanism is multifaceted, involving neuronal membrane stabilization, enhancement of mitochondrial function, and reduction of neuroinflammation.[4][5] In contrast, N-butyrylleucine is a less-studied analogue. This guide will synthesize the extensive data on N-acetylleucine as a benchmark to frame the knowns and unknowns of N-butyrylleucine, providing researchers and drug developers with a comprehensive understanding of their distinct profiles.

Physicochemical Properties and Synthesis

The foundation of the pharmacological differences between these two molecules lies in their chemical structure and resulting physicochemical properties.

Chemical Structures

The core structure is the amino acid leucine, with the distinction being the acyl group attached to the alpha-amino nitrogen.

  • N-acetyl-L-leucine: Features a two-carbon acetyl group.

  • N-butyryl-L-leucine: Features a four-carbon butyryl group.

This seemingly small modification has profound implications for properties like lipophilicity and molecular interactions.

Comparative Physicochemical Data

The addition of two extra carbons in the butyryl chain increases the molecular weight and is predicted to increase the lipophilicity (log P).

PropertyN-acetyl-L-leucineN-butyryl-L-leucineSignificance for Drug Development
IUPAC Name (2S)-2-Acetamido-4-methylpentanoic acid(2S)-2-Butanamido-4-methylpentanoic acidDictates chemical properties and potential interactions.
Molecular Formula C₈H₁₅NO₃[6]C₁₀H₁₉NO₃Affects molecular weight and stoichiometry.
Molecular Weight 173.21 g/mol [6]201.26 g/mol Influences diffusion rates and formulation calculations.
Acidity (pKa) ~3.67[2]Predicted to be similar (~3.7)The carboxylic acid group remains the primary acidic proton.
log P (Octanol/Water) -0.265[2]Predicted to be higherIncreased acyl chain length increases lipophilicity, potentially affecting membrane permeability and protein binding.
Synthesis Overview

Both compounds are synthesized via the acylation of leucine. A common laboratory and industrial method involves the reaction of L-leucine with an acylating agent, such as an acid anhydride (e.g., acetic anhydride or butyric anhydride), often in the presence of a base.

For N-acetyl-L-leucine, historical methods described reacting L-Leucine with 3 molar equivalents of acetic anhydride and sodium hydroxide, yielding 70-80%.[7] Modern industrial processes have been optimized for continuous-flow acetylation to improve yield and efficiency.[7] The synthesis of N-butyrylleucine would follow a similar principle, substituting acetic anhydride with butyric anhydride, though specific reaction kinetics, yield, and purification challenges may differ due to the properties of the butyryl group.

Comparative Pharmacology and Mechanism of Action

The modification of the parent amino acid, L-leucine, dramatically alters its biological transit and cellular activity.

Pharmacokinetics: A Tale of Transporter Switching

A critical insight into N-acetylleucine's function is that N-acetylation fundamentally changes how it enters cells compared to its parent amino acid.

  • L-Leucine: As a zwitterion at physiological pH, its transport across membranes is dependent on the L-type Amino Acid Transporter 1 (LAT1).[8]

  • N-acetyl-L-leucine (NALL): The acetylation of the amino group significantly lowers the pKa of the nitrogen, preventing it from being protonated at physiological pH.[8] This converts the molecule from a zwitterion to an anion, switching its transport mechanism. NALL is not a substrate for LAT1; instead, it is transported by organic anion transporters (OAT1, OAT3) and, importantly, the monocarboxylate transporter 1 (MCT1).[8][9]

This transporter switching is a pivotal event, as it allows NALL to bypass the easily saturated LAT1 transporter, providing a more efficient delivery mechanism of a leucine precursor into tissues, particularly the central nervous system.[8]

For N-butyrylleucine , while specific transporter studies are not widely published, it is reasonable to hypothesize that it would also function as an anion and utilize anion transporters like OATs and MCTs rather than LAT1. However, the increased lipophilicity and steric bulk of the butyryl group could alter the binding affinity and transport kinetics for these transporters compared to N-acetylleucine, a key area for future investigation.

Pharmacokinetic studies in mice have shown that after oral administration of racemic N-acetyl-DL-leucine, the D-enantiomer achieves a much higher maximum plasma concentration (Cmax) and area under the curve (AUC) than the L-enantiomer.[10] This is attributed to first-pass metabolism (deacetylation) of the pharmacologically active L-enantiomer, but not the D-enantiomer.[10]

Mechanism of Action: From Membrane to Mitochondria

The therapeutic effects of N-acetyl-L-leucine are believed to be pleiotropic, addressing multiple facets of cellular dysfunction in neurodegenerative diseases.

Key Mechanisms of N-acetyl-L-leucine:

  • Neuronal Membrane Stabilization: The mechanism for its long-standing use in vertigo is not fully elucidated but is thought to involve direct interactions with membrane phospholipids, which helps to normalize neuronal membrane potential and ion channel activity, particularly in vestibular neurons.[11]

  • Anti-Neuroinflammatory Effects: NALL has been shown to reduce neuroinflammation by downregulating the production of pro-inflammatory cytokines and inhibiting the activation of microglia.[4] In mouse models of traumatic brain injury (TBI), NALL treatment led to a marked decrease in the expression of inflammatory genes like Nox2 and IL-1β.[1]

  • Mitochondrial and Metabolic Enhancement: In models of lysosomal storage disorders like NPC and Sandhoff disease, N-acetylleucine treatment was observed to normalize glucose and glutamate metabolism and improve mitochondrial energy metabolism.[12] It enhances the efficiency of the mitochondrial electron transport chain, boosting cellular energy production.[4]

  • Lysosomal/Autophagy Function: NALL improves lysosome-related autophagy flux.[11] This is critical in lysosomal storage disorders where cellular waste clearance is impaired. By restoring this function, NALL helps reduce the accumulation of toxic substrates and restrict neuronal cell death.[11]

The prevailing hypothesis is that NALL acts as a prodrug that, once inside the cell, is deacetylated to release L-leucine.[8][13] The increased intracellular L-leucine then mediates these downstream therapeutic effects.

For N-butyrylleucine , mechanistic data is scarce. However, the butyrate moiety is itself a biologically active short-chain fatty acid (SCFA) known to be a histone deacetylase (HDAC) inhibitor. It is plausible that N-butyrylleucine could have a dual mechanism: acting as a prodrug for both L-leucine and butyrate, potentially offering combined benefits of metabolic enhancement and epigenetic modulation. This remains a speculative but compelling area for research.

NALL_Mechanism cluster_transport Cellular Uptake cluster_metabolism Intracellular Metabolism cluster_effects Downstream Therapeutic Effects NALL_ext N-Acetyl-L-Leucine (Extracellular) MCT1 MCT1 / OAT Transporters NALL_ext->MCT1 Transport NALL_int N-Acetyl-L-Leucine (Intracellular) MCT1->NALL_int Transport Deacetylase Deacetylase Enzymes NALL_int->Deacetylase Deacetylation Leucine ↑ Intracellular L-Leucine Deacetylase->Leucine Deacetylation Membrane Neuronal Membrane Stabilization Leucine->Membrane Mito Mitochondrial Function Leucine->Mito Inflam ↓ Neuroinflammation Leucine->Inflam Autophagy ↑ Autophagy Flux Leucine->Autophagy

Proposed mechanism of N-Acetyl-L-Leucine (NALL).

Therapeutic Landscape and Clinical Significance

The most significant difference between the two molecules is their stage of development. N-acetylleucine has successfully transitioned from a historical drug to a modern, evidence-backed therapy for multiple neurological conditions, while N-butyrylleucine remains largely preclinical.

N-acetylleucine: From Vertigo to Neurodegeneration
  • Vertigo: The racemic mixture, N-acetyl-DL-leucine, has been available as an over-the-counter drug in France since 1957 for the treatment of vertigo.[10][11]

  • Niemann-Pick Disease Type C (NPC): N-acetyl-L-leucine (levacetylleucine, brand name Aqneursa) is approved by the FDA and EMA for NPC.[2][6] A Phase III trial demonstrated a statistically significant and clinically meaningful improvement in symptoms, function, and quality of life, with a favorable safety profile.[14]

  • GM2 Gangliosidoses (Tay-Sachs & Sandhoff Disease): Open-label clinical trials have shown that NALL improves motor function and quality of life in pediatric and adult patients.[15][16]

  • Ataxia-Telangiectasia (A-T): A pivotal Phase III trial met its primary and secondary endpoints, showing significant improvement in ataxia symptoms in patients treated with levacetylleucine.[3] Regulatory submissions are planned based on these results.[3]

  • Other Potential Indications: Preclinical and early clinical investigations suggest potential benefits in TBI, other cerebellar ataxias, and lysosomal storage disorders.[1][11][12]

N-butyrylleucine: An Exploratory Frontier

Currently, there is a lack of published clinical or advanced preclinical data for N-butyrylleucine in specific disease indications. Its study is confined to basic research exploring the structure-activity relationships of N-acylated amino acids. Its potential as a dual-prodrug (leucine and butyrate) makes it an intriguing candidate for neurodegenerative and metabolic disorders, but it has not yet entered the clinical development pipeline. This represents a significant opportunity for discovery-phase research.

Methodologies for Research and Analysis

Standardized protocols are essential for comparing the metabolic fate and activity of these compounds.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol is designed to measure the rate of deacylation (conversion to L-leucine) in a liver S9 fraction, a self-validating system to assess if the compounds act as prodrugs.

Objective: To determine the metabolic stability and rate of L-leucine formation from N-acetyl-L-leucine and N-butyryl-L-leucine.

Materials:

  • Test compounds: N-acetyl-L-leucine, N-butyryl-L-leucine

  • Liver S9 fraction (human or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard (e.g., deuterated L-leucine)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Thaw S9 fraction on ice. Prepare a master mix containing the S9 fraction and buffer. Prepare test compound stock solutions in a suitable solvent (e.g., DMSO).

  • Pre-incubation: Add the S9 master mix to a 96-well plate and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add the test compound to the wells to initiate the metabolic reaction. Separately, initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound (N-acetylleucine or N-butyrylleucine) and the formation of the metabolite (L-leucine) at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the parent compound concentration versus time to determine the half-life (t½) and intrinsic clearance. Plot the concentration of L-leucine formed over time to determine the rate of metabolite formation.

Causality and Validation: This protocol directly measures the enzymatic conversion of the N-acylated prodrug to the active L-leucine metabolite. Comparing the rates between the acetyl and butyryl versions provides direct evidence of how the acyl chain affects metabolic cleavage, a critical parameter for prodrug design.

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare S9 Master Mix r1 Pre-incubate S9 Mix at 37°C p1->r1 p2 Prepare Test Compound Stocks r2 Initiate Reaction with Compound p2->r2 r1->r2 r3 Sample at Time Points (0, 5, 15, 30 min) r2->r3 r4 Quench with Acetonitrile + IS r3->r4 a1 Centrifuge & Collect Supernatant r4->a1 a2 LC-MS/MS Quantification a1->a2 a3 Calculate Half-life & Formation Rate a2->a3

Workflow for In Vitro Metabolic Stability Assay.
Analytical Techniques

The analysis of N-acylated amino acids in biological matrices (plasma, tissue homogenates) overwhelmingly relies on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[10][13] This technique offers the high sensitivity and selectivity required to distinguish between structurally similar compounds and quantify them at low concentrations, making it the gold standard for pharmacokinetic and metabolism studies.[17]

Conclusion and Future Outlook

The comparison between N-acetylleucine and N-(1-oxobutyl)-leucine serves as a compelling case study in drug development. It demonstrates how a minor structural modification—the length of an N-acyl chain—can create a significant divergence in the research and therapeutic trajectory of a molecule.

  • N-acetylleucine is a clinical success story, repurposed from an old vertigo treatment into a modern, mechanistically-informed therapy for severe, rare neurodegenerative diseases. Its development highlights the value of understanding pharmacokinetic pathways, such as transporter switching, to unlock a molecule's potential.

  • N-(1-oxobutyl)-leucine represents the next frontier. While currently under-researched, its structure suggests a potential dual-action prodrug that could deliver both L-leucine and the HDAC inhibitor butyrate. This dual mechanism could offer a differentiated, and possibly synergistic, therapeutic profile in neurological and metabolic diseases.

For drug development professionals, the key takeaway is twofold. First, the success of N-acetylleucine validates the N-acylated amino acid platform as a viable strategy for targeted delivery and enhanced efficacy. Second, the unexplored potential of N-butyrylleucine underscores the vast opportunities that still exist in systematically exploring structure-activity relationships within this chemical class. Future preclinical studies are warranted to characterize the pharmacology of N-butyrylleucine and determine if it can follow in the successful footsteps of its acetylated counterpart.

References

  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS ONE, 15(3), e0229587. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetylleucine? Patsnap. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-leucine. PubChem Compound Database. [Link]

  • Kaya, E., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports, 11(1), 15814. [Link]

  • Strupp, M., et al. (2020). A master protocol to investigate a novel therapy acetyl-L-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 Gangliosidoses, and Ataxia Telangiectasia. medRxiv. [Link]

  • Hegdekar, N., et al. (2022). N-acetyl-L-leucine: a promising treatment option for traumatic brain injury. Neural Regeneration Research, 17(10), 2201–2202. [Link]

  • BioIVT. (n.d.). Educational Content: Acetylating an Amino Acid to Create a Drug for Neurological Disorders. BioIVT. [Link]

  • Neurology Podcast. (2023). N-Acetyl-L-Leucine in GM2 Gangliosidoses. YouTube. [Link]

  • Patterson, M. C. (2024). N-Acetyl-l-Leucine and Neurodegenerative Disease. National Niemann-Pick Disease Foundation. [Link]

  • Wikipedia. (n.d.). Acetylleucine. Wikipedia. [Link]

  • Pharmaceutical Technology. (2026). IntraBio’s ataxia-telangiectasia drug meets endpoints in pivotal trial. Pharmaceutical Technology. [Link]

  • Vlcek, P., et al. (2025). Therapeutic potential of acetyl-DL-leucine and its L-enantiomer in posterior fossa syndrome: Mechanistic insights. Drug Discovery Today. [Link]

  • Bremova-Ertl, T., et al. (2023). Efficacy and Safety of N-Acetyl-l-Leucine in Children and Adults With GM2 Gangliosidoses. Neurology, 100(10), e1071-e1081. [Link]

  • DeWitt, C. W. & Ingersoll, A. W. (1951). Process for racemisation and acetylation of leucine.
  • Neurology.org. (2024). Results of a Phase III, Randomized, Placebo-controlled Crossover Trial with N-acetyl-L-leucine for Niemann-Pick Disease Type C. Neurology.org. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of N-Butyrylleucine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale and Significance of N-Butyrylleucine

In the landscape of modern drug discovery and chemical biology, N-acylated amino acids represent a class of molecules with profound biological significance and therapeutic potential. Among these, N-butyrylleucine and its derivatives are gaining attention. Butyrylation, a form of post-translational modification (PTM), involves the covalent attachment of a butyryl group to a molecule, often at a lysine residue in proteins.[1][2][3] This process is a key regulatory mechanism in various cellular functions, including gene expression and metabolism.[1][4] The synthesis of specific N-butyrylated amino acids like N-butyrylleucine allows researchers to create molecular tools to probe these biological pathways, develop novel therapeutic agents, and investigate the structure-activity relationships of acylated molecules.[5][6][7]

This guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of N-butyrylleucine. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale—transforming a procedure into a robust, self-validating system.

The Chemical Blueprint: Understanding the N-Acylation Reaction

The synthesis of N-butyrylleucine is fundamentally a nucleophilic acyl substitution reaction, specifically the N-acylation of the amino acid leucine. The most common and industrially relevant approach is the Schotten-Baumann reaction, which involves the reaction of an acyl chloride with an amine in the presence of a base.[8]

The Core Mechanism:

  • Activation of the Nucleophile: The primary amine group (-NH₂) of leucine is a moderate nucleophile. To enhance its reactivity, the reaction is conducted under alkaline conditions (e.g., using NaOH). The base deprotonates the ammonium group (-NH₃⁺) that exists at neutral pH, freeing the lone pair of electrons on the nitrogen atom and making it a much stronger nucleophile.

  • Nucleophilic Attack: The electron-rich nitrogen atom of leucine attacks the electrophilic carbonyl carbon of the butyrylating agent (e.g., butyryl chloride or butyric anhydride). This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. In the case of butyryl chloride, the chloride ion (Cl⁻) is expelled as a leaving group. For butyric anhydride, a butyrate ion is the leaving group.

  • Neutralization: The protonated amide intermediate is deprotonated by the base present in the reaction mixture, yielding the final N-butyrylleucine product as its salt (e.g., sodium N-butyrylleucinate). Subsequent acidification is required to obtain the neutral carboxylic acid form.

The overall reaction scheme is depicted below.

Reaction_Scheme cluster_reactants Reactants cluster_products Products Leucine L-Leucine Reagents + Leucine->Reagents Butyryl_Chloride Butyryl Chloride Butyryl_Chloride->Reagents Product N-Butyryl-L-leucine HCl HCl Arrow Reagents->Arrow Products_Plus + Arrow->Products_Plus Products_Plus->Product Products_Plus->HCl caption Fig. 1: General reaction scheme for N-butyrylation of Leucine. G start_node Start n1 Dissolve L-Leucine & NaOH in Water start_node->n1 end_node Final Product process_node process_node qc_node qc_node n2 Cool to 0-5 °C in Ice Bath n1->n2 n3 Add Butyryl Chloride & NaOH Solution (Maintain pH 9-11, T < 10°C) n2->n3 n4 Stir at Room Temp for 2 hours n3->n4 n5 Acidify with HCl to pH 2 (Precipitation) n4->n5 n6 Filter and Wash with Cold Water n5->n6 n7 Dry Crude Product Under Vacuum n6->n7 n8 Recrystallize from Ethyl Acetate/Hexane n7->n8 Optional (High Purity) qc1 Characterization: NMR, HPLC, MS n7->qc1 n9 Dry Purified Crystals n8->n9 n9->qc1 qc1->end_node

Fig. 2: Experimental workflow for N-Butyrylleucine synthesis.

Validation and Characterization: Ensuring Product Integrity

Synthesizing a compound is incomplete without rigorous analytical validation to confirm its identity, purity, and structure. For N-butyrylleucine, a combination of spectroscopic and chromatographic techniques is essential. [9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound. [9][10]

  • Objective: To quantify the purity of N-butyrylleucine and detect any residual starting material or byproducts.

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Detection: UV detector at 210 nm.

    • Expected Result: A single major peak corresponding to N-butyrylleucine, with a purity typically >98% (by area).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation of the synthesized molecule. [11][12][13]

  • Objective: To verify the covalent structure of N-butyrylleucine by analyzing the chemical environment of its protons (¹H NMR) and carbons (¹³C NMR).

  • ¹H NMR (400 MHz, CDCl₃) Expected Peaks:

    • δ ~6.0-6.5 ppm: A broad doublet corresponding to the amide proton (-NH-).

    • δ ~4.6 ppm: A multiplet for the alpha-proton (-CH-) of the leucine backbone.

    • δ ~2.2 ppm: A triplet for the methylene protons adjacent to the amide carbonyl (-CH₂-CO-NH-).

    • δ ~1.5-1.7 ppm: Multiplets for the other methylene and methine protons of the leucine and butyryl side chains.

    • δ ~0.9 ppm: Overlapping triplets and doublets for the terminal methyl groups (-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) Expected Peaks:

    • δ ~175-178 ppm: Two signals for the carboxylic acid and amide carbonyl carbons.

    • δ ~51-53 ppm: Signal for the alpha-carbon of the leucine backbone.

    • δ ~35-42 ppm: Signals for the methylene carbons of the side chains.

    • δ ~13-25 ppm: Signals for the methyl and remaining methylene carbons.

Mass Spectrometry (MS)

MS confirms the molecular weight of the synthesized compound.

  • Objective: To verify that the product has the correct mass.

  • Methodology: Electrospray ionization (ESI) is typically used.

  • Expected Result: For N-butyrylleucine (C₁₀H₁₉NO₃), the expected molecular weight is 201.26 g/mol . In ESI-MS, one would expect to see a peak at m/z = 202.27 [M+H]⁺ in positive mode or m/z = 200.25 [M-H]⁻ in negative mode.

Safety and Troubleshooting

Hazard/Issue Cause Solution/Precaution
Chemical Burns/Inhalation Butyryl chloride, conc. HCl, and NaOH are corrosive and have noxious fumes.Always handle these reagents in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
Low Product Yield Incomplete reaction; loss of product during workup; hydrolysis of butyryl chloride.Ensure accurate pH control (9-11) during addition. Maintain low temperature (0-5 °C) to minimize hydrolysis. Be careful not to add excess acid during precipitation.
Impure Product (by HPLC/NMR) Presence of unreacted leucine or di-acylated byproducts.Ensure slow, controlled addition of butyryl chloride. Confirm reaction completion (e.g., by TLC) before workup. Perform recrystallization for high purity.
Oily Product Instead of Solid Product may not have fully precipitated or may be impure.Ensure pH is truly at 2. Scratch the inside of the flask to induce crystallization. If it remains an oil, attempt to extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.

Conclusion

This protocol provides a comprehensive and scientifically grounded method for the synthesis of N-butyrylleucine. By understanding the causality behind each step—from the necessity of alkaline conditions to activate the nucleophile to the role of acidification in product isolation—researchers can reliably and safely produce this valuable chemical probe. The integration of robust analytical techniques like HPLC and NMR ensures the final product is of high purity and structurally verified, making it suitable for demanding applications in drug discovery and chemical biology.

References

  • CN112812031A - Preparation method of N-acyl amino acid type surfactant - Google P
  • Method for preparing N-acetyl-DL-leucine - Eureka | P
  • Preparation method and application of N-acyl-DL-leucine - Google P
  • WO2015026538A1 - Process for preparing n-acyl amino acid salts - Google P
  • Biochemical Pathways of N-Acetyl-L-leucine: A Technical Guide - Benchchem. (URL: )
  • WO2012038515A1 - Process for racemisation and acetylation of leucine - Google P
  • The Preparation of Pure N-Acetyl-L-leucine and L-Leucine1 - ACS Publications. (URL: [Link])

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC - NIH. (URL: [Link])

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PubMed Central. (URL: [Link])

  • Functions and mechanisms of protein lysine butyrylation (Kbu): Therapeutic implications in human diseases - PubMed Central. (URL: [Link])

  • Functions and mechanisms of butyrylation in diseases. - ResearchGate. (URL: [Link])

  • LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool - MDPI. (URL: [Link])

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (URL: [Link])

  • Nature-Inspired Molecules as Inhibitors in Drug Discovery - MDPI. (URL: [Link])

  • Identification and Verification of Lysine Propionylation and Butyrylation in Yeast Core Histones Using PTMap Software - NIH. (URL: [Link])

  • Acetylation turns leucine into a drug by membrane transporter switching - PMC. (URL: [Link])

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed. (URL: [Link])

  • Machine Learning Applications in Drug Discovery | French-Ukrainian Journal of Chemistry. (URL: [Link])

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (URL: [Link])

  • Post-translational modification - Wikipedia. (URL: [Link])

  • High Performance Liquid Chromatographic Methods for Analysis of Taurine in Energy Drinks after Pre-column Derivatization - ResearchGate. (URL: [Link])

  • Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. (URL: [Link])

  • NMR Characterization of Lignans - MDPI. (URL: [Link])

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - Frontiers. (URL: [Link])

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Using N-(1-oxobutyl)-leucine as a scaffold for PGRMC2 ligand design

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Utilizing N-(1-oxobutyl)-leucine as a Scaffold for the Rational Design of Progesterone Receptor Membrane Component 2 (PGRMC2) Ligands

Audience: Researchers, scientists, and drug development professionals.

Section 1: Introduction and Strategic Rationale

Progesterone Receptor Membrane Component 2 (PGRMC2) is a multifaceted protein that has emerged as a compelling, yet underexplored, therapeutic target. It is a member of the membrane-associated progesterone receptor (MAPR) family, distinguished by a cytochrome b5-like heme-binding domain.[1][2] Unlike classical nuclear steroid receptors, PGRMC2 is involved in rapid, non-genomic signaling and plays critical roles in a wide array of physiological and pathological processes. Its functions include acting as an intracellular heme chaperone,[3] regulating steroid hormone-mediated calcium signaling,[4][5] and influencing cell migration and proliferation.[6][7] Consequently, PGRMC2 is implicated in diverse diseases, including gynecological cancers,[8] metabolic disorders,[3] and cardiovascular conditions,[4] making it a molecule of significant interest for therapeutic intervention.

This guide outlines a comprehensive strategy for the design and validation of novel PGRMC2 ligands using a scaffold-based approach. Scaffold-based drug design is a powerful methodology in medicinal chemistry that begins with a core molecular structure—the scaffold—which is systematically decorated with different functional groups to create a library of analogues. This allows for an efficient exploration of the chemical space around the scaffold to identify compounds with high affinity and specific activity towards the target protein.

Here, we propose N-(1-oxobutyl)-leucine , a type of N-acyl amino acid (NAAA), as a novel scaffold for PGRMC2 ligand design. NAAAs are endogenous signaling molecules that combine the structural features of fatty acids and amino acids, making them well-suited for interacting with membrane-associated proteins.[9][10] The N-(1-oxobutyl)-leucine scaffold offers a unique combination of a flexible acyl chain and a chiral amino acid core, providing multiple points for chemical modification to optimize binding and functional activity at the PGRMC2 heme-binding site.

Section 2: The Biology of PGRMC2 and its Signaling Networks

A thorough understanding of the target's biological context is paramount for successful ligand design. PGRMC2 is not a simple receptor but a dynamic signaling hub. Its primary functions can be categorized into two interconnected roles:

  • Heme Chaperone Activity: PGRMC2 is a critical component of the intracellular heme trafficking network.[3] It binds heme and is essential for the delivery of "labile" or signaling heme to the nucleus.[3][11] This process directly impacts the stability and activity of heme-responsive transcriptional repressors, such as REV-ERBα and BACH1, which in turn regulate genes involved in mitochondrial biogenesis and metabolism.[3] Disruption of this function can lead to severe mitochondrial defects and metabolic dysfunction.

  • Steroid Hormone Signaling Mediator: PGRMC2 acts as a key mediator of rapid, non-genomic steroid hormone signaling.[12] In cardiomyocytes, for instance, it is essential for regulating myocardial calcium (Ca²⁺) homeostasis in response to steroids, which is critical for maintaining normal cardiac contractility and function under stress.[4][5] This signaling cascade is implicated in a complex pathway involving Ca²⁺, HIF-1α, VEGF, and Akt/PKC signaling.[4]

These dual functions suggest that ligands targeting PGRMC2 could be designed to either inhibit or enhance its activities, depending on the therapeutic goal. For example, in cancer, where PGRMC2 can act as a migration inhibitor,[6][7] an agonist might be desirable. Conversely, in conditions where PGRMC2 activity is pathologically elevated, an antagonist would be the objective.

PGRMC2_Signaling cluster_membrane Cell Membrane / ER cluster_cytosol Cytosol cluster_nucleus Nucleus PGRMC2 PGRMC2 Ca_Signaling Ca²⁺ Signaling (Akt/PKC Pathways) PGRMC2->Ca_Signaling Activates Heme_Nucleus Labile Heme PGRMC2->Heme_Nucleus Chaperones Steroids Steroid Hormones Steroids->PGRMC2 Binds Heme_Source Heme Source (e.g., PGRMC1) Heme_Source->PGRMC2 Transfers Heme Physiological_Response Cardioprotection & Contractility Ca_Signaling->Physiological_Response Leads to Transcription_Factors Heme-Responsive Transcription Factors (REV-ERBα, BACH1) Heme_Nucleus->Transcription_Factors Modulates Gene_Expression Regulation of Metabolic Genes Transcription_Factors->Gene_Expression Controls Scaffold_Design cluster_scaffold N-(1-oxobutyl)-leucine Scaffold cluster_diversification Points of Diversification Scaffold R1 R1: Acyl Chain Modification (Chain length, cyclization) R2 R2: Amino Acid Side Chain (Alkyl, aromatic, polar) Library Focused Compound Library R1->Library R3 R3: Carboxyl Group Modification (Esters, amides) R2->Library R3->Library

Scaffold diversification strategy.
Protocol 3.1: General Synthesis of N-(1-oxobutyl)-leucine Analogues

This protocol describes a standard procedure for the N-acylation of an amino acid ester, followed by saponification to yield the final N-acyl amino acid.

Causality: The use of an amino acid ester (e.g., methyl L-leucinate) in the first step protects the carboxylic acid from reacting with the acylating agent. The final saponification step (hydrolysis of the ester) is a robust and high-yielding reaction to furnish the desired carboxylic acid, which may be critical for binding.

Materials:

  • L-Leucine methyl ester hydrochloride (or other amino acid esters)

  • Butyryl chloride (or other acyl chlorides)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • N-Acylation: a. Dissolve L-leucine methyl ester hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.2 M). b. Cool the solution to 0 °C in an ice bath. c. Add TEA (2.2 eq) dropwise to the stirred solution to neutralize the hydrochloride salt and act as a base for the subsequent reaction. d. Add butyryl chloride (1.1 eq) dropwise. A white precipitate of triethylammonium chloride will form. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. f. Quench the reaction by adding water. Transfer the mixture to a separatory funnel. g. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(1-oxobutyl)-leucine methyl ester. i. Purify the crude product by silica gel column chromatography if necessary.

  • Saponification (Ester Hydrolysis): a. Dissolve the purified ester from the previous step in a mixture of THF/MeOH and water (e.g., a 3:1:1 ratio). b. Add LiOH (1.5-2.0 eq) and stir the reaction at room temperature. c. Monitor the reaction by TLC/LC-MS. The reaction is typically complete within 1-3 hours. d. Once complete, partially remove the organic solvents under reduced pressure. e. Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1 M HCl. f. Extract the product with ethyl acetate (3x). g. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, N-(1-oxobutyl)-leucine. The product can be further purified by recrystallization or chromatography if needed.

Section 4: In Vitro Characterization and Binding Assays

To evaluate the interaction of the synthesized compounds with PGRMC2, a series of in vitro assays are required. The first step is to produce high-quality recombinant protein.

Protocol 4.1: Recombinant PGRMC2 Expression and Purification

This protocol is adapted from established methods for expressing and purifying PGRMC2 for functional studies. [11] Causality: Bacterial expression using an E. coli system like BL21(DE3) is a cost-effective and rapid method for producing large quantities of unglycosylated protein. A polyhistidine (His) tag is incorporated to enable efficient purification via nickel affinity chromatography.

Step-by-Step Methodology:

  • Transformation: Transform a bacterial expression vector containing the human PGRMC2 sequence (with an N-terminal His-tag) into chemically competent BL21(DE3) E. coli cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Expression: a. Inoculate a starter culture with a single colony and grow overnight. b. Use the starter culture to inoculate a large volume of LB media and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. c. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. d. Reduce the temperature to 18-25°C and continue to grow for another 12-16 hours. This slower, cooler growth often improves protein solubility.

  • Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer containing Tris-HCl, NaCl, imidazole (low concentration, e.g., 10 mM, to reduce non-specific binding), and protease inhibitors. c. Lyse the cells using sonication or a microfluidizer on ice. d. Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes to pellet cell debris. e. Apply the supernatant to a pre-equilibrated Ni-NTA affinity column. f. Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). g. Elute the His-tagged PGRMC2 protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). h. Analyze fractions by SDS-PAGE to assess purity. i. For higher purity, pool the fractions and perform size-exclusion chromatography (gel filtration) as a final polishing step. [11]

Protocol 4.2: Competitive Heme Displacement Assay

This assay measures the ability of a test compound to compete with heme for binding to the PGRMC2 cytochrome b5 domain.

Causality: Heme binding to proteins like PGRMC2 produces a characteristic absorbance spectrum, with a strong peak in the Soret region (~400-420 nm). [13]A ligand that binds to the same site will prevent heme from binding, leading to a decrease in this Soret absorbance, which can be quantified to determine the ligand's binding affinity (IC₅₀).

Step-by-Step Methodology:

  • Preparation: a. Prepare a stock solution of purified, heme-free (apo) PGRMC2 in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). b. Prepare a stock solution of hemin in DMSO. c. Prepare serial dilutions of the test compounds (from the N-(1-oxobutyl)-leucine library) in DMSO.

  • Assay Execution (96-well plate format): a. In a clear, UV-transparent 96-well plate, add a fixed concentration of apo-PGRMC2 to each well (e.g., 5-10 µM final concentration). b. Add varying concentrations of the test compound to the wells. Include a "no compound" control (DMSO only) and a "no protein" background control. c. Incubate for 15-30 minutes at room temperature to allow for compound binding. d. Initiate the reaction by adding a fixed, sub-saturating concentration of hemin to all wells. e. Incubate for an additional 15 minutes to allow heme binding to reach equilibrium.

  • Data Acquisition and Analysis: a. Measure the absorbance spectrum of each well from 350-500 nm using a spectrophotometer plate reader. b. Subtract the background absorbance (from "no protein" wells). c. Determine the absorbance at the Soret peak maximum (~420 nm). d. Plot the Soret peak absorbance against the logarithm of the test compound concentration. e. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value for each compound.

Data Presentation:

Compound IDScaffold ModificationIC₅₀ (µM)
NBL-001Parent Scaffold15.2
NBL-002R1: Hexanoyl chain8.7
NBL-003R2: Phenylalanine25.4
NBL-004R3: Methyl Ester> 50

Section 5: Cell-Based Functional Assays

After identifying compounds that bind to PGRMC2, the next critical step is to determine if they modulate its function in a cellular context.

Screening_Workflow cluster_workflow Compound Screening Cascade Start Synthesized Library BindingAssay Primary Screen: Heme Displacement Assay Start->BindingAssay Hit_Selection Select Hits (e.g., IC₅₀ < 10 µM) BindingAssay->Hit_Selection FunctionalAssay1 Functional Assay 1: Calcium Flux Hit_Selection->FunctionalAssay1 FunctionalAssay2 Functional Assay 2: Cell Migration Hit_Selection->FunctionalAssay2 SAR_Analysis SAR Analysis & Lead Optimization FunctionalAssay1->SAR_Analysis FunctionalAssay2->SAR_Analysis

Workflow for compound screening and validation.
Protocol 5.1: Cell Migration (Wound Healing) Assay

This assay assesses the effect of compounds on the migratory capacity of cancer cells, leveraging the known role of PGRMC2 as a potential migration inhibitor. [6][7] Causality: A scratch in a confluent cell monolayer creates a cell-free "wound." Cells at the edge of the wound will migrate to close the gap. The rate of closure is a measure of cell migration. A PGRMC2 agonist is hypothesized to slow this rate in cancer cell lines like SKOV-3.

Step-by-Step Methodology:

  • Cell Culture: Plate SKOV-3 ovarian cancer cells (or another relevant cell line) in a 24-well plate and grow to form a confluent monolayer.

  • Wound Creation: Using a sterile p200 pipette tip, make a straight scratch down the center of each well.

  • Treatment: Wash the wells with PBS to remove dislodged cells. Replace the media with fresh media containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Imaging: Immediately after adding the compounds, capture an image of the wound in each well using a microscope with a camera (this is the T=0 time point).

  • Incubation: Place the plate in a 37°C, 5% CO₂ incubator.

  • Final Imaging: After a set time (e.g., 18-24 hours), capture a second image of the same field of view for each well.

  • Analysis: Measure the area of the wound at T=0 and the final time point using image analysis software (like ImageJ). Calculate the percentage of wound closure for each condition. Compare the closure in compound-treated wells to the vehicle control.

Section 6: Computational Modeling Workflow

In parallel with experimental work, computational modeling can provide valuable insights into how ligands bind to PGRMC2 and help guide the design of new analogues.

Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand within the protein's binding site. This allows for the visualization of key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding, thereby rationalizing observed SAR and suggesting modifications to improve affinity.

Protocol Outline:

  • Target Preparation: a. As no experimental structure of human PGRMC2 is available, create a homology model. The cytochrome b5 domain of PGRMC2 shares structural similarity with other cytochrome b5 proteins, which can be used as templates. [2][11] b. Use servers like SWISS-MODEL or local software like Modeller to build the 3D model of the PGRMC2 heme-binding domain. c. Validate the quality of the model using tools like PROCHECK or Ramachandran plots. d. Prepare the model for docking by adding hydrogen atoms, assigning charges, and defining the binding site (e.g., based on the known location of the heme group).

  • Ligand Preparation: a. Build 3D structures of the N-(1-oxobutyl)-leucine analogues. b. Perform energy minimization and assign appropriate charges using a force field (e.g., MMFF94).

  • Molecular Docking: a. Use docking software (e.g., AutoDock, Glide, GOLD) to dock each ligand into the defined binding site of the PGRMC2 model. b. Generate multiple binding poses for each ligand.

  • Analysis: a. Rank the ligands based on their predicted binding energy (docking score). b. Visually inspect the top-ranked poses to identify key interactions with amino acid residues in the binding pocket. c. Correlate the predicted binding energies and interactions with the experimental binding data (IC₅₀ values) to build a robust SAR model.

Section 7: References

  • Wendler, A., & Wehling, M. (2012). PGRMC2, a yet uncharacterized protein with potential as tumor suppressor, migration inhibitor, and regulator of cytochrome P450 enzyme activity. Steroids, 77(10), 996-1000. [Link]

  • Clark, N. C., Friel, A. M., Pru, C. A., & Pru, J. K. (2021). Progesterone Receptor Membrane Component (PGRMC)1 and PGRMC2 and Their Roles in Ovarian and Endometrial Cancer. Cancers, 13(23), 5988. [Link]

  • Pala, R., et al. (2024). PGRMC2 is a pressure-volume regulator critical for myocardial responses to stress in mice. Communications Biology, 7(1), 1-18. [Link]

  • Nauli, S. M., et al. (2024). PGRMC2: The discovery of pressure-volume regulator. Nature Portfolio. [Link]

  • Pru, J. K., & Clark, N. C. (2013). PGRMC1 and PGRMC2 in uterine physiology and disease. Frontiers in Neuroscience, 7, 168. [Link]

  • Pala, R., et al. (2024). PGRMC2 is a Pressure-Volume Regulator Critical for Myocardial Responses to Stress in Mice. Chapman University Digital Commons. [Link]

  • Cahill, M. A., et al. (2017). PGRMC2 is an intracellular heme chaperone critical for adipocyte function. Cell, 168(1-2), 225-239.e17. [Link]

  • Cahill, M. A., et al. (2017). PGRMC2 is an intracellular haem chaperone critical for adipocyte function. Nature, 547(7661), 104-108. [Link]

  • GeneCards. (n.d.). PGRMC2 Gene. GeneCards The Human Gene Database. [Link]

  • The Human Protein Atlas. (n.d.). PGRMC2 protein expression summary. The Human Protein Atlas. [Link]

  • ResearchGate. (2017). PGRMC2 binds haem and, with PGRMC1, coordinates its intracellular distribution. ResearchGate. [Link]

  • UniProt. (n.d.). Pgrmc2 - Membrane-associated progesterone receptor component 2 - Rattus norvegicus (Rat). UniProtKB. [Link]

  • Google Patents. (2012). WO2012038515A1 - Process for racemisation and acetylation of leucine. Google Patents.

  • Basith, S., et al. (2018). A computational model for GPCR-ligand interaction prediction. Frontiers in Pharmacology, 9, 131. [Link]

  • Pru, J. K., & Clark, N. C. (2013). PGRMC1 and PGRMC2 in uterine physiology and disease. PMC. [Link]

  • Migliore, M., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4300. [Link]

  • National Center for Biotechnology Information. (n.d.). Gene Result PGRMC2. NCBI. [Link]

  • Wünsch, E., et al. (1977). [The synthesis of motilin, I: Preparation of the sequence fragments 9 - 22 of [13-norleucine]motilin and [13-leucine]motilin (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 358(11), 1417-1420. [Link]

  • ResearchGate. (2019). (PDF) N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. ResearchGate. [Link]

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Optimization of Amide Coupling Strategies for the Synthesis of N-Butanoyl-L-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BL

Abstract & Objective

This application note details the synthetic protocols for N-butanoyl-L-leucine , a lipoamino acid with applications as a biosurfactant, pharmaceutical intermediate, and probe in metabolomics.[1] Unlike standard peptide couplings that utilize protected C-termini, this guide focuses on the direct acylation of free L-leucine .

We compare and define two primary methodologies:

  • Method A (Schotten-Baumann Conditions): The industrial standard for scalability, utilizing aqueous base and acid chlorides.[1]

  • Method B (Mixed Anhydride/Organic Phase): A high-purity alternative for anhydrous applications.

Core Challenges Addressed:

  • Solubility Mismatch: Overcoming the zwitterionic nature of L-leucine (water-soluble) vs. the lipophilic nature of the butyryl donor.

  • Racemization Control: Preventing the formation of the oxazolone (azlactone) intermediate to maintain enantiomeric purity (>99% ee).

  • Hydrolysis Competition: Balancing the rate of amidation vs. the hydrolysis of the acyl chloride.

Chemical Mechanism & Rationale[1][2][3][4][5][6]

The synthesis relies on the nucleophilic attack of the


-amino group of L-leucine onto the carbonyl carbon of the butyryl donor.
The Schotten-Baumann Principle

In aqueous alkaline media (pH > 10), L-leucine exists primarily as the anionic carboxylate (


).[1] The base serves two critical roles:
  • Deprotonation: It ensures the amine remains unprotonated (

    
     rather than 
    
    
    
    ), maintaining nucleophilicity.[1]
  • Neutralization: It neutralizes the HCl generated during the reaction, preventing the acidification of the medium which would protonate the amine and halt the reaction.[2]

Critical Control Point: pH[1][7]
  • pH < 9: The amine becomes protonated (

    
    ), rendering it non-nucleophilic.[1] Reaction stalls.
    
  • pH > 13: Increases the risk of base-catalyzed hydrolysis of the butyryl chloride and potential racemization via

    
    -proton abstraction.
    
  • Target: Maintain pH 10–11 for optimal conversion.

ReactionMechanism Start L-Leucine (Zwitterion) Intermediate Free Amine (Nucleophile) Start->Intermediate Deprotonation Base NaOH (aq) pH > 10 Base->Intermediate TS Tetrahedral Intermediate Intermediate->TS Nucleophilic Attack Reagent Butanoyl Chloride (Electrophile) Reagent->TS Product N-Butanoyl-L-Leucine TS->Product Elimination of Cl- Waste NaCl + H2O TS->Waste

Figure 1: Mechanistic pathway for the Schotten-Baumann acylation of L-Leucine.

Experimental Protocols

Method A: Aqueous Schotten-Baumann (Scalable Standard)

Best for: Gram-to-kilogram scale synthesis; cost-efficiency.[1]

Reagents
  • L-Leucine (1.0 eq)[1][3]

  • Butanoyl Chloride (1.2 eq)[1]

  • Sodium Hydroxide (NaOH), 2M aqueous solution[1]

  • Solvent: Water (or Water/Acetone 1:1 mix for better solubility)[1]

  • Hydrochloric Acid (HCl), 6M for workup[1]

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a pH probe, suspend L-Leucine (13.1 g, 100 mmol) in 50 mL of 2M NaOH . Stir until the solution is clear (formation of sodium leucinate).

  • Cooling: Immerse the flask in an ice-water bath. Cool the internal temperature to 0–5 °C .

  • Acylation (The Critical Step):

    • Add Butanoyl Chloride (12.5 mL, 120 mmol) dropwise over 30–45 minutes.

    • Simultaneously, add 2M NaOH dropwise to maintain the pH between 10 and 11 .

    • Note: Use an automated syringe pump or addition funnel for precise control. If pH drops below 9, precipitation of unreacted leucine may occur.[1]

  • Completion: Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor by TLC (n-Butanol/Acetic Acid/Water 3:1:1) or HPLC.

  • Workup & Isolation:

    • Cool the mixture back to 0 °C.

    • Slowly acidify with 6M HCl to pH 1–2 . The product, N-butanoyl-L-leucine, will precipitate as a white solid or separate as an oil (depending on purity and exact temperature).[1]

    • Extraction: If oil forms, extract with Ethyl Acetate (3 x 50 mL).[1] Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]

    • Recrystallization: Recrystallize the crude solid from Ethyl Acetate/Hexane or aqueous Ethanol to remove fatty acid byproducts.

Method B: Anhydrous Mixed Anhydride (High Purity)

Best for: Small-scale, high-value synthesis where water interference must be zero.[1]

Protocol Summary
  • Dissolve Butyric Acid (1.0 eq) and N-Methylmorpholine (NMM, 1.1 eq) in dry THF at -15 °C.

  • Add Isobutyl Chloroformate (IBCF, 1.0 eq) to form the mixed anhydride.[1] Stir for 10 min.

  • Add L-Leucine methyl ester hydrochloride (Note: C-terminus must be protected in this method to prevent oligomerization) and NMM (1.0 eq) .

  • Stir 2h, then hydrolyze the ester with LiOH to obtain the free acid N-butanoyl-L-leucine.

Data Analysis & Quality Control

Comparative Metrics
ParameterMethod A (Schotten-Baumann)Method B (Mixed Anhydride)
Yield 75 – 85%60 – 70% (over 2 steps)
Purity (Crude) Moderate (contains fatty acid)High
Racemization Risk Low (if T < 5°C)Very Low
Cost Efficiency High (Water/NaOH)Low (Organic solvents/IBCF)
Scalability ExcellentPoor
Characterization Standards
  • Physical State: White crystalline solid (or viscous oil if impure).[1]

  • Melting Point: ~100–105 °C (varies by polymorph/purity).[1]

  • 1H NMR (DMSO-d6):

    • 
       0.85–0.90 (d, 6H, Leu-CH3)[1]
      
    • 
       0.88 (t, 3H, Butyl-CH3)[1]
      
    • 
       4.2–4.4 (m, 1H, 
      
      
      
      -CH)[1]
    • 
       8.0–8.2 (d, 1H, Amide-NH)[1]
      

Process Workflow Diagram

Workflow cluster_setup Preparation Phase cluster_reaction Reaction Phase cluster_workup Isolation Phase Solubilization Dissolve L-Leucine in 2M NaOH Cooling Cool to 0-5°C Solubilization->Cooling Addition Simultaneous Addition: 1. Butanoyl Chloride 2. NaOH (maintain pH 10-11) Cooling->Addition Monitoring Monitor pH & Temp (Keep T < 10°C) Addition->Monitoring Stir 1h Acidification Acidify with HCl to pH 1-2 Monitoring->Acidification Extraction Extract w/ EtOAc or Filter Precipitate Acidification->Extraction Purification Recrystallize (EtOAc/Hexane) Extraction->Purification

Figure 2: Step-by-step workflow for the Schotten-Baumann synthesis of N-butanoyl-L-leucine.[1]

Troubleshooting & Expert Tips

  • Oiling Out: N-acyl amino acids with short alkyl chains often separate as oils rather than solids upon acidification.

    • Solution: Seed the oil with a crystal from a previous batch or scratch the glass side of the flask. Alternatively, extract the oil into Ethyl Acetate and evaporate slowly.

  • Hydrolysis of Chloride: If the Butanoyl Chloride hydrolyzes before reacting, the pH will drop rapidly, and yield will plummet.

    • Prevention:[1] Ensure the Butanoyl Chloride is high quality (clear, not yellow) and add it slowly into the cold, vigorously stirred reaction mixture.

  • Racemization:

    • Mechanism:[1][4][2][5][6][7] Formation of 2-butyl-4-isobutyl-5(4H)-oxazolone followed by base-catalyzed enolization.[1]

    • Prevention:[1] Strictly keep temperature < 5°C during base addition. Avoid "pH spikes" above 12.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link][1]

  • Synthesis of N-Acylated Amino Acid Surfactants. International Atomic Energy Agency (IAEA) / INIS. [Link][1]

  • L-Leucine Physical Properties & pKa Data. PubChem Database (CID 6106). [Link][1]

  • Preparation method of N-acyl amino acid type surfactant.
  • Process for preparing N-acyl amino acid salts. Google Patents (WO2015026538A1). [1]

Sources

Application Note & Protocol: Preparation and Handling of N-butyrylleucine Stock Solutions for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, sterilization, and storage of N-butyrylleucine stock solutions intended for use in cell culture-based assays. The protocols herein are designed to ensure the integrity, sterility, and stability of the compound, thereby promoting experimental reproducibility and accuracy. We delve into the underlying scientific principles of solvent selection, sterilization methods, and storage conditions, offering a framework that combines technical precision with practical laboratory insights.

Introduction: The Criticality of Stock Solution Integrity

N-butyrylleucine is an N-acyl amino acid, a class of molecules with growing interest in various biological research fields. The reliability and reproducibility of any in vitro study utilizing such compounds are fundamentally dependent on the quality of the stock solutions. Improper preparation can lead to issues such as inaccurate concentration, compound precipitation, contamination, or degradation, all of which can invalidate experimental results.

The primary challenges in preparing N-butyrylleucine for cell culture are twofold: ensuring complete solubilization in a biocompatible solvent and maintaining sterility without compromising the compound's chemical structure. This application note addresses these challenges by providing a detailed, validated protocol for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of N-butyrylleucine is paramount for selecting an appropriate solvent and handling conditions. N-acylation of leucine increases its hydrophobicity compared to the parent amino acid.[1]

Table 1: Physicochemical Properties of N-butyryl-L-leucine

PropertyValueSource / Notes
Molecular Formula C₁₀H₁₉NO₃Calculated
Molecular Weight 201.26 g/mol Calculated
Appearance White to off-white solidTypical for N-acyl amino acids
Solubility Water: Poorly soluble Ethanol: Slightly soluble to soluble DMSO: SolubleBased on the properties of similar N-acyl amino acids and the parent molecule, L-leucine.[2][3][4] Empirical validation is strongly recommended.
Rationale for Solvent Choice: DMSO vs. Ethanol

The choice of solvent is a critical decision that balances solubilizing power with cellular toxicity.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful aprotic solvent capable of dissolving a wide array of hydrophobic compounds. It is the recommended primary solvent for N-butyrylleucine due to its high solubilizing capacity. However, DMSO can exhibit cytotoxic effects at concentrations typically above 0.5% (v/v) in the final culture medium, though this can be cell-line dependent.[5]

  • Ethanol: While a viable alternative, ethanol may have lower solubilizing power for highly hydrophobic molecules.[4][6] Some cell lines are more tolerant to ethanol than DMSO, but it can still induce cellular stress.[5]

Recommendation: Use cell culture-grade, anhydrous DMSO as the primary solvent. It is imperative to determine the maximum tolerable DMSO concentration for your specific cell line in a preliminary dose-response experiment. The final DMSO concentration in assays should be kept constant across all conditions (including vehicle controls) and should not exceed this predetermined non-toxic level, which is commonly ≤0.1%.

Protocol: Preparation of a 100 mM N-butyrylleucine Stock Solution

This protocol details the preparation of a high-concentration primary stock solution, which provides the flexibility to prepare a wide range of working concentrations. Concentrated stock solutions are often more stable and conserve materials.[7]

Materials
  • N-butyrylleucine powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (e.g., Tocris Cat. No. 3176)

  • Sterile, conical-bottom polypropylene tubes (1.5 mL, 15 mL, or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm) with a DMSO-compatible membrane (e.g., PTFE or nylon)[8][9]

  • Sterile syringes

  • Sterile, light-protecting cryovials for aliquoting

Step-by-Step Dissolution Protocol

Causality: This procedure is performed under aseptic conditions within a biological safety cabinet (BSC) to minimize the risk of microbial contamination from the outset.

  • Calculate Required Mass: To prepare 10 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.01 L x 201.26 g/mol = 0.20126 g

    • Weigh out approximately 201.3 mg of N-butyrylleucine powder.

  • Weighing: Using an analytical balance, carefully weigh the calculated amount of N-butyrylleucine into a sterile 15 mL polypropylene tube.

    • Expert Tip: Weighing the compound directly into the dissolution tube prevents material loss during transfer.

  • Solvent Addition: Add a small volume of anhydrous DMSO (e.g., 8 mL) to the tube containing the powder.

    • Rationale: Adding the solvent incrementally allows for more efficient dissolution.

  • Dissolution: Tightly cap the tube and vortex at medium speed for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved.

    • Troubleshooting: If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied. However, avoid excessive heat to prevent potential compound degradation.

  • Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final desired volume of 10 mL. Invert the tube several times to ensure homogeneity.

Diagram 1: Workflow for N-butyrylleucine Stock Solution Preparation

G cluster_prep Preparation Workflow weigh 1. Weigh N-butyrylleucine (e.g., 201.3 mg) add_solvent 2. Add Anhydrous DMSO (to ~80% final volume) weigh->add_solvent dissolve 3. Vortex / Gentle Warming (Ensure complete dissolution) add_solvent->dissolve adjust_vol 4. Adjust to Final Volume (e.g., 10 mL) dissolve->adjust_vol homogenize 5. Homogenize (Invert to mix) adjust_vol->homogenize

Caption: A step-by-step workflow for the initial dissolution of N-butyrylleucine powder in DMSO.

Protocol: Sterilization, Aliquoting, and Storage

Sterilization by Filtration

For solutions prepared in organic solvents like DMSO, sterile filtration is the method of choice as autoclaving would degrade the compound and evaporate the solvent. Filtration physically removes microorganisms.[9]

  • Prepare Filter: Aseptically attach a 0.22 µm sterile PTFE or nylon syringe filter to a sterile syringe.

    • Critical Choice: Ensure the filter membrane is compatible with DMSO. Using an incompatible filter (e.g., cellulose acetate) will cause it to dissolve, contaminating your stock solution.

  • Filter the Solution: Draw the prepared N-butyrylleucine stock solution into the syringe.

  • Dispense: Carefully dispense the solution through the filter into a new, sterile 15 mL polypropylene tube. Apply slow, steady pressure to avoid damaging the filter membrane.

Aliquoting and Storage

Rationale: Aliquoting the stock solution into smaller, single-use volumes is crucial to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.

  • Dispense Aliquots: Using a calibrated micropipette, dispense the sterile stock solution into sterile, light-protecting cryovials (e.g., 50-100 µL per vial).

  • Labeling: Clearly label each vial with the compound name ("N-butyrylleucine"), concentration (100 mM), solvent (DMSO), and the date of preparation.

  • Storage:

    • Long-term: Store aliquots at -20°C or -80°C for maximum stability.

    • Short-term: A working aliquot may be stored at 4°C for a few days, protected from light.

Table 2: Recommended Storage Conditions

DurationTemperatureConditionsRationale
Long-Term -20°C to -80°CTightly sealed, light-protecting vialsMinimizes chemical degradation and prevents solvent evaporation.
Short-Term 2-8°CProtected from lightConvenient for ongoing experiments, but prolonged storage can increase degradation risk.

Diagram 2: Workflow for Sterilization and Storage

G cluster_final Final Processing & Storage start Homogenized Stock (100 mM in DMSO) filter 1. Sterile Filter (0.22 µm PTFE Syringe Filter) start->filter aliquot 2. Aliquot into Cryovials (e.g., 100 µL) filter->aliquot label_vials 3. Label Vials Clearly aliquot->label_vials storage 4. Store Appropriately label_vials->storage long_term Long-Term Storage (-20°C / -80°C) storage->long_term > 1 week short_term Short-Term Storage (4°C, dark) storage->short_term < 1 week

Caption: The process flow from a prepared stock solution to sterile, aliquoted, and properly stored vials.

Quality Control and Best Practices

  • Solvent Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental conditions to account for any effects of the solvent itself on the cells.

  • Precipitation Check: Before use, thaw a frozen aliquot and bring it to room temperature. Visually inspect for any signs of precipitation. If crystals have formed, warm the vial to 37°C and vortex gently to redissolve.

  • Avoid Contamination: Always handle stock solutions within a biological safety cabinet using sterile techniques. Never return unused solution to the stock vial.

Conclusion

The meticulous preparation of N-butyrylleucine stock solutions is a foundational step for generating high-quality, reproducible data in cell-based assays. By adhering to the principles of correct solvent selection, sterile filtration, and proper aliquoting and storage, researchers can ensure the integrity and efficacy of their test compound. This protocol provides a robust framework to achieve these standards, empowering scientists to conduct their research with confidence.

References

  • Oreate AI. (2026). Understanding the Structure of Leucine: The Essential Amino Acid. Oreate AI Blog. [Link]

  • Bowden, N., Sanders, J. P. M., & Bruins, M. E. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(4), 1338–1346. [Link]

  • ResearchGate. (2022). Sterile filter before drug exposure to cell culture? ResearchGate. [Link]

  • Google Patents. (2015). Process for preparing n-acyl amino acid salts.
  • ResearchGate. (2025). Thermodynamics of solvation of DL-á-amino butyric acid in aqueous dimethyl sulfoxide at 298.15 K. ResearchGate. [Link]

  • Challener, C. (2020). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. [Link]

  • ResearchGate. (2013). Do I need to filter after dissolving drugs in DMSO? ResearchGate. [Link]

  • Wageningen University & Research. (n.d.). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids. WUR eDepot. [Link]

  • Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Agilent Technologies. [Link]

  • Ray, S., Roy, K., Mal, A., & Das, D. (2022). Elucidating N-acyl amino acids as a model protoamphiphilic system. Nature Communications, 13(1), 6757. [Link]

  • Reddit. (2024). Can anything be done with this? Reddit. [Link]

  • Makarov, I. S., Vinogradov, M. I., Gromovykh, T. I., Lutsenko, S. V., Feldman, N. B., Shambilova, G. K., & Sadykova, V. S. (2024). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. Polymers, 16(12), 1639. [Link]

  • Ates, G., Egesie, U. J., Alp, E., & Yilmaz, O. (2014). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Cytotechnology, 66(5), 877–883. [Link]

  • LookChem. (n.d.). Cas 1188-21-2, N-Acetyl-L-leucine. LookChem. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

Sources

Application Note: Enhancing Fragment-Based Screening Campaigns with N-butanoyl-L-leucine as a Protein Stability Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Additives in Fragment-Based Screening

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying novel chemical matter for challenging drug targets.[1][2][3] The core principle of FBDD is to screen small, low-complexity molecules ("fragments") that, despite their low affinity, bind efficiently to target proteins.[4][5] These initial hits then serve as starting points for rational, structure-guided optimization into potent lead compounds.[2]

A critical challenge in FBDD is the detection of these weak fragment-protein interactions, which necessitates the use of highly sensitive biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Fluorimetry (DSF).[6][7][8] The stability and conformational homogeneity of the target protein are paramount for the success of these assays. Proteins that are inherently unstable or exist in multiple conformations can yield noisy data, high false-positive rates, and ultimately, failed screening campaigns.

This application note details protocols and best practices for fragment-based screening, with a specific focus on the strategic use of N-butanoyl-L-leucine as a potential protein stability modulator. N-acyl amino acids, with their amphiphilic character, can interact with proteins in various ways, potentially stabilizing a specific conformation or improving solubility, thereby enhancing the quality and reliability of screening data. While L-leucine itself is a key regulator of cellular processes like mTOR signaling, its acylated derivatives offer unique physicochemical properties that can be leveraged in biophysical assays.[][10][11] We will explore how incorporating a molecule like N-butanoyl-L-leucine can be a self-validating mechanism to improve hit identification and validation.

The Role of N-butanoyl-L-leucine: A Mechanistic Hypothesis

The inclusion of N-butanoyl-L-leucine in a fragment screening campaign is predicated on its potential to act as a "co-ligand" or "stabilizing agent." The rationale is twofold:

  • Conformational Stabilization: Many proteins, particularly those with flexible loops or allosteric sites, are challenging for FBDD. N-butanoyl-L-leucine, through weak, non-covalent interactions, may preferentially bind to a specific conformation of the target protein. This can reduce the conformational entropy of the system, presenting a more homogenous target population for the fragment library and leading to more reliable detection of true binders.

  • Improving Target "Druggability": In some cases, a target's binding pocket may be too shallow or ill-defined to yield high-quality fragment hits. A stabilizing ligand like N-butanoyl-L-leucine could induce a conformational change that creates or deepens a druggable pocket, a strategy akin to the use of "molecular glues" or stabilizers in other contexts.[12]

This workflow is designed to first characterize the effect of N-butanoyl-L-leucine on the target protein and then leverage this effect in a full fragment library screen.

FBDD_Workflow_with_Stabilizer cluster_0 Phase 1: Target Characterization cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation & Elaboration T_Prep Target Protein Purification & QC Stab_Char Characterize Effect of N-butanoyl-L-leucine (DSF/NMR) T_Prep->Stab_Char Assess ΔTm or CSP Prim_Screen Primary Biophysical Screen (e.g., DSF or SPR) Stab_Char->Prim_Screen Add Stabilizer to Assay Buffer Lib_QC Fragment Library QC & Plating Lib_QC->Prim_Screen Hit_Val Orthogonal Screen (e.g., NMR or ITC) Prim_Screen->Hit_Val Primary Hits X_Ray Structural Biology (X-ray Crystallography) Hit_Val->X_Ray Confirmed Hits Hit_Elab Hit-to-Lead Chemistry X_Ray->Hit_Elab Structure-Guided Design

Caption: FBDD workflow incorporating a protein stabilizer.

Part 1: Characterization of N-butanoyl-L-leucine's Effect on Target Stability

Before initiating a full fragment screen, it is crucial to validate that N-butanoyl-L-leucine has a measurable and beneficial effect on the target protein. Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA), is an excellent high-throughput method for this purpose.[6]

Protocol 1: DSF-Based Stability Assessment

Objective: To determine if N-butanoyl-L-leucine increases the thermal stability (melting temperature, Tₘ) of the target protein.

Materials:

  • Purified target protein (e.g., 2 µM final concentration)

  • N-butanoyl-L-leucine stock solution (e.g., 100 mM in DMSO)

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • qPCR instrument with thermal ramping capability

  • 96- or 384-well qPCR plates

Methodology:

  • Prepare Master Mix: Create a master mix containing the target protein and SYPRO Orange dye in DSF buffer. For a 20 µL final reaction volume, mix 10 µL of 4 µM protein, 0.1 µL of 100x SYPRO Orange (diluted from 5000x stock), and DSF buffer.

  • Prepare Ligand Dilutions: Prepare a serial dilution of N-butanoyl-L-leucine in DSF buffer. Concentrations should span a wide range (e.g., 10 mM to 1 µM) to determine the optimal stabilizing concentration. Include a "DMSO only" control.

  • Assay Plating:

    • Add 10 µL of the protein/dye master mix to each well.

    • Add 10 µL of the N-butanoyl-L-leucine dilutions (or DMSO control) to the appropriate wells.

    • Seal the plate, centrifuge briefly to mix and remove bubbles.

  • Data Acquisition:

    • Place the plate in the qPCR instrument.

    • Set up a melt curve experiment:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 0.5 °C/minute

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tₘ is the temperature at the midpoint of the unfolding transition, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

    • A positive shift in Tₘ (ΔTₘ) in the presence of N-butanoyl-L-leucine indicates stabilization.[13]

CompoundConcentrationTₘ (°C)ΔTₘ (°C)Interpretation
DMSO Control1%45.20.0Baseline Stability
N-butanoyl-L-leucine100 µM46.5+1.3Moderate Stabilization
N-butanoyl-L-leucine500 µM48.1+2.9Significant Stabilization
N-butanoyl-L-leucine2 mM48.3+3.1Saturation of Effect

Causality: A significant ΔTₘ (typically >2 °C) provides a strong rationale for including N-butanoyl-L-leucine in the screening buffer for subsequent assays. This pre-validation step ensures that the additive is functional and justifies its use, creating a self-validating system.

Part 2: Primary Fragment Screening with Stabilizer

Once an optimal concentration of N-butanoyl-L-leucine is determined, it can be incorporated into the primary screening assay. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for primary screening due to its sensitivity and ability to provide kinetic data for tighter binders.[14][15][16]

Protocol 2: SPR-Based Primary Fragment Screen

Objective: To identify fragments from a library that bind to the target protein in the presence of N-butanoyl-L-leucine.

Materials:

  • SPR instrument (e.g., Biacore 8K)[7]

  • Sensor chip (e.g., CM5, for amine coupling)

  • Target protein

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+ with 1% DMSO and 500 µM N-butanoyl-L-leucine)

  • Fragment library (typically ~2000 compounds, dissolved in DMSO)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer (without DMSO or stabilizer).

    • Activate the surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve a target immobilization level (e.g., 8000-12000 RU).

    • Deactivate excess reactive groups with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.

  • Screening Preparation:

    • Prepare fragment solutions by diluting library stocks into the running buffer (containing DMSO and N-butanoyl-L-leucine) to the desired screening concentration (e.g., 200 µM).

  • Screening Execution:

    • Equilibrate the system with the final running buffer.

    • Inject fragment solutions over the target and reference flow cells. Use a short contact time (e.g., 30-60 seconds) and a fast dissociation time (e.g., 60-120 seconds).

    • Perform buffer injections periodically for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and buffer injection data from the target flow cell data.

    • Hits are identified based on a response threshold significantly above the noise level. The binding response should be dose-dependent and specific to the target surface.

    • Hits can be ranked by binding response or, more accurately, by ligand efficiency (LE), which normalizes binding affinity for molecular size.

SPR_Screening_Process cluster_0 Setup cluster_1 Execution cluster_2 Analysis Immobilize Immobilize Target on Sensor Chip Inject Inject Fragment over Target & Ref Immobilize->Inject Prepare Prepare Fragments in Buffer + Stabilizer Prepare->Inject Regen Regenerate Surface (if necessary) Inject->Regen Ref_Sub Reference Subtraction Hit_ID Identify Hits (Response Threshold) Ref_Sub->Hit_ID Rank Rank Hits by Ligand Efficiency Hit_ID->Rank

Caption: Workflow for an SPR-based fragment screen.

Part 3: Orthogonal Hit Validation

A crucial step in any FBDD campaign is to validate hits from the primary screen using an orthogonal biophysical method.[17] This minimizes the risk of pursuing false positives arising from the specific format of the primary assay. NMR spectroscopy is an ideal validation technique as it is performed in solution and provides structural information.[8][18][19]

Protocol 3: NMR-Based Hit Validation (Saturation Transfer Difference)

Objective: To confirm the binding of primary hits in solution and gain initial structural insights.

Materials:

  • NMR spectrometer (≥500 MHz) with a cryoprobe

  • Target protein (~10-20 µM in NMR buffer)

  • Fragment hits (100-500 µM in NMR buffer)

  • NMR Buffer (e.g., 50 mM Phosphate buffer pH 7.0, 100 mM NaCl, 500 µM N-butanoyl-L-leucine, in 99.9% D₂O)

Methodology:

  • Sample Preparation: Prepare samples containing the target protein and one fragment hit each. Also prepare a "fragment only" control for each hit.

  • Acquire STD-NMR Spectra:

    • The Saturation Transfer Difference (STD) experiment relies on transferring magnetic saturation from the protein to a bound ligand.[18]

    • Acquire two spectra for each sample:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present.

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a control.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from protons of the fragment that are in close contact with the protein.

    • A positive STD signal confirms binding. The relative intensities of the signals in the STD spectrum can provide information about which part of the fragment is closest to the protein surface (the binding epitope).

  • Self-Validation Check: The binding should be dependent on the presence of the target protein. The "fragment only" control should yield a flat line after subtraction, confirming that the observed signals are not artifacts.

Hit IDPrimary Screen (SPR)Validation (STD-NMR)Confirmation
Frag-001PositiveStrong STD SignalConfirmed Hit
Frag-002PositiveNo STD SignalFalse Positive
Frag-003Weak PositiveWeak STD SignalConfirmed Weak Hit
Frag-004PositiveStrong STD SignalConfirmed Hit

Conclusion and Future Steps

The strategic use of a stabilizing agent like N-butanoyl-L-leucine can significantly enhance the robustness and success rate of a fragment-based screening campaign. By first validating the stabilizing effect of the additive, researchers can create a more reliable screening environment, reduce false positives, and increase the confidence in identified hits. The protocols outlined in this application note provide a comprehensive framework for characterizing the effect of a stabilizer, performing a primary SPR screen, and validating hits with orthogonal NMR spectroscopy.

Confirmed hits from this workflow provide high-quality starting points for structure-based drug design. The next authoritative step is to determine the high-resolution crystal structure of the target protein in complex with the validated fragment hits, which provides the atomic-level detail required for the rational elaboration of fragments into potent, drug-like molecules.[3][20]

References

  • Creative Biolabs. (n.d.). Fragment based Screening. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]

  • Štěpánková, J., & Wsól, V. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4297. Available at: [Link]

  • Creative Biostructure. (n.d.). Fragment-based Screening (FBS). Retrieved from [Link]

  • Taylor, N. R., & Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 29-39. Available at: [Link]

  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 13021-13026. Available at: [Link]

  • Gerhard, U., et al. (2017). Systematic Assessment of Fragment Identification for Multitarget Drug Design. ChemMedChem, 12(16), 1332-1340. Available at: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of Leucine in the Regulation of Protein Metabolism. Retrieved from [Link]

  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC. Available at: [Link]

  • Frontiers. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Retrieved from [Link]

  • Kirkman, T., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, e202400342. Available at: [Link]

  • O'Brien, R. E., et al. (2016). The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes. Journal of Biological Chemistry, 291(15), 8016-8027. Available at: [Link]

  • Chem Help ASAP. (2024, January 27). fragment-based drug discovery (FBDD) & access to drug research. YouTube. Available at: [Link]

  • van der Velden, J. L. J., et al. (2023). Fragment Screening Yields a Small-Molecule Stabilizer of 14-3-3 Dimers That Modulates Client Protein Interactions. ChemBioChem, 24(12), e202300000. Available at: [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Future Medicinal Chemistry, 5(2), 169-184. Available at: [Link]

  • de Vlieger, D., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Medicinal Research Reviews, 42(4), 1484-1510. Available at: [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(10), 733-737. Available at: [Link]

  • Lepre, C. A. (2011). NMR screening and hit validation in fragment based drug discovery. Expert Opinion on Drug Discovery, 6(5), 461-474. Available at: [Link]

  • Wikipedia. (n.d.). Leucine. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

  • Congreve, M., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Chemical Biology, 17(7), 1786-1795. Available at: [Link]

  • Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(10), 4584-4597. Available at: [Link]

  • SARomics Biostructures. (n.d.). How to Choose A Library for Screening?. Retrieved from [Link]

  • Lynch, C. J. (2001). Role of leucine in the regulation of mTOR by amino acids: revelations from structure-activity studies. The Journal of Nutrition, 131(3), 861S-865S. Available at: [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

  • Minikel, E. V. (2016, January 13). NMR fragment screening. CureFFI.org. Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

  • Henning, R. K., & Crews, C. M. (2026, January 13). Rationalizing Molecular Glue Discovery and Proximity-Induced Pharmacology through Chemical Biology. Journal of the American Chemical Society. Available at: [Link]

  • Stahelin, R. V. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

  • Asghar, M., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science, 10, 1189417. Available at: [Link]

  • Mestrelab Research. (2017, February 9). Software Pharmaceutical Analysis: Fragment-based Screening by NMR. YouTube. Available at: [Link]

  • Marburg University. (n.d.). Fragment based Drug Discovery; Design and Validation of a Fragment Library. Retrieved from [Link]

  • MDPI. (n.d.). Structural Basis and Inhibitor Development of SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

  • ResearchGate. (n.d.). The principle of fragment-based screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Branched-Chain Amino Acids (Leucine, Isoleucine, and Valine) and Skeletal Muscle. Retrieved from [Link]

  • Vipergen. (n.d.). DNA-Encoded Libraries vs. Fragment-Based Screening: Pros and Cons. Retrieved from [Link]

  • Boston University. (2019, September 3). Development and applications of fragment based drug design methods. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of Leucine N-(1-oxobutyl)- in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Solubility of N-Butyryl-L-leucine in Aqueous Systems

Executive Summary & Chemical Context

Compound: Leucine N-(1-oxobutyl)- Common Name: N-Butyryl-L-leucine Chemical Challenge: This molecule presents a classic "amphiphilic conflict."[1][2][3][4] It contains a hydrophobic isobutyl side chain (from Leucine) extended by a hydrophobic butyryl tail (4-carbon chain), counterbalanced only by a single ionizable carboxylic acid head group.[1][2][3][4]

  • The Trap: In its protonated (free acid) form, the molecule is highly hydrophobic and prone to aggregation or precipitation in aqueous media.[3]

  • The Solution: Solubility is almost entirely dependent on the ionization state of the carboxylic acid (pKa ≈ 3.[3]7) or the disruption of intermolecular hydrophobic interactions using organic cosolvents.[3][4]

This guide provides two validated protocols to overcome these limitations, ensuring consistent delivery of the compound in biological assays.

Critical Solubility Parameters

Before beginning, review the physicochemical constraints. Ignoring these values is the primary cause of experimental failure.

ParameterValue (Approx.)Implication for Protocol
pKa (Carboxyl) 3.6 – 3.8Critical: Below pH 4.0, the compound exists as a neutral, insoluble solid.[1][2][3][4] You must maintain pH > 5.0 for aqueous stability.[3][4]
LogP ~1.5 – 2.0Moderately lipophilic.[1][2][3][4] It will partition into membranes but requires help to stay in water.[3][4]
Max Solubility (pH 7.4) > 50 mMHighly soluble as a salt (deprotonated).[1][2][3][4]
Max Solubility (pH 3.0) < 1 mMInsoluble.[1][2][3][4] Will precipitate immediately.
Isoelectric Point N/AUnlike free Leucine, the amine is acylated (blocked) and cannot protonate.[2][3] The molecule is anionic or neutral, never cationic.[3][4]

Validated Solubilization Protocols

Method A: The "pH-Switch" Method (Preferred for Aqueous-Only Assays)

Use this method if your assay cannot tolerate organic solvents like DMSO.[1][2][4]

Mechanism: This protocol forces the compound into its soluble carboxylate salt form using a strong base, then buffers it to physiological pH.[3][4]

Reagents Required:

  • 1.0 M NaOH (Freshly prepared)[2][3][4]

  • PBS or HEPES Buffer (10x strength recommended for final adjustment)[2][3][4]

  • pH Meter (Micro-probe recommended)[2][3][4]

Step-by-Step Protocol:

  • Weighing: Weigh the target amount of N-Butyryl-L-leucine into a glass vial.

  • Initial Wetting: Add sterile water to 80% of the final desired volume.[3][4] Note: The powder will float and not dissolve.

  • The Switch: While vortexing, add 1.0 M NaOH dropwise.

    • Visual Cue: The solution will turn from a cloudy suspension to crystal clear as the pH rises above 6.0.[3][4]

    • Caution: Do not overshoot pH 10.0, as extreme alkalinity can hydrolyze the amide bond over time.[3][4]

  • Buffering: Once clear, add your concentrated buffer (e.g., 10x PBS) to reach the final 1x concentration.[2][3][4]

  • Final Adjustment: Check pH. If it drifted high due to NaOH, carefully adjust back to pH 7.4 using dilute HCl.[3][4]

  • Volume Check: Add water to reach the final target volume.

Method B: The Organic Stock Method (High Concentration Stocks)

Use this method for storage or high-throughput screening (HTS).[1][2][3]

Mechanism: DMSO disrupts the van der Waals forces between the hydrophobic tails, allowing for high-concentration storage.[2][3][4]

Protocol:

  • Solvent Choice: Dissolve the compound in 100% DMSO (Dimethyl sulfoxide) or absolute Ethanol .[3][4]

    • Target Concentration: 100 mM is easily achievable.[3][4]

  • Dilution Rule: When dosing into the assay plate, ensure the final organic solvent concentration is < 1% (or as tolerated by your cells/enzyme).

  • The "Crash" Prevention: When diluting the DMSO stock into aqueous buffer, inject the stock directly into the vortexing buffer . Do not add buffer to the DMSO, as the local high concentration of water can cause immediate precipitation at the interface.

Decision Logic & Workflow (Visualization)

Use this decision tree to select the correct solubilization strategy for your specific experimental constraints.

SolubilityWorkflow Start Start: N-Butyryl-L-leucine Powder CheckTol Can Assay Tolerate DMSO/EtOH? Start->CheckTol NoDMSO No: Use Aqueous Method CheckTol->NoDMSO No YesDMSO Yes: Use Organic Stock CheckTol->YesDMSO Yes CheckpH Target pH of Assay? NoDMSO->CheckpH Acidic pH < 4.5 CheckpH->Acidic Acidic Neutral pH 6.0 - 8.0 CheckpH->Neutral Neutral/Basic Warning STOP: Compound Insoluble. Change Assay Conditions. Acidic->Warning MethodA Method A: pH-Switch (Dissolve in NaOH -> Buffer) Neutral->MethodA MethodB Method B: Dissolve in DMSO (100 mM) YesDMSO->MethodB Dilution Dilute into Buffer (Keep DMSO < 1%) MethodB->Dilution

Figure 1: Decision matrix for solubilizing N-Butyryl-L-leucine based on assay tolerance and pH requirements.

Troubleshooting & FAQs

Q1: I followed Method A, but when I added the buffer, the solution turned cloudy again. Why?

  • Diagnosis: The buffer you added likely had a low pH or high buffering capacity at a low pH, causing the final solution to drop below the pKa (approx 3.8).[3]

  • Fix: Ensure your starting buffer is pH 7.4 or higher.[3][4] If using a concentrated buffer (e.g., 10x PBS), check the pH of the final mixture.[3] You may need to add a small amount of NaOH to re-clarify.[3][4]

Q2: Can I use this compound in acidic cell culture media (pH 4.0)?

  • Answer: No. At pH 4.0, the compound is ~50% protonated and highly likely to precipitate, especially at concentrations >1 mM.[3]

  • Workaround: You must use a carrier molecule like Cyclodextrin (HP-β-CD) or bovine serum albumin (BSA) to sequester the hydrophobic tail and keep it in solution at acidic pH.[1][2][3][4]

Q3: Is the compound stable in solution?

  • Answer:

    • In DMSO: Stable for months at -20°C.[1][2][3][4]

    • In Aqueous (pH 7-8): Stable for days at 4°C.[3][4]

    • In Aqueous (pH > 10): Unstable.[3][4] Prolonged exposure to high pH causes hydrolysis of the butyryl amide bond, reverting it to free Leucine.[3] Always neutralize quickly after dissolving.[3][4]

Q4: Why not just use sonication?

  • Insight: Sonication creates heat.[3][4] While it might temporarily disperse the compound, it does not change the thermodynamics.[3] If the pH is wrong, the compound will re-precipitate as soon as the energy dissipates (or "crash out" on your cells).[3] Chemical solubilization (pH/Solvent) is superior to mechanical solubilization.[2][3][4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70912, N-Acetyl-L-leucine (Analogous physicochemical properties).[1][2][3][4] Retrieved from [Link][2][3][4]

  • Human Metabolome Database (HMDB). Metabocard for N-Acetyl-L-leucine (HMDB0011756).[1][2][3][4] (Provides pKa and solubility data for the N-acyl leucine class). Retrieved from [Link][2][3][4]

  • Yalkowsky, S.H., et al. Handbook of Aqueous Solubility Data.[3][4] CRC Press.[3][4] (General reference for N-acyl amino acid solubility behavior vs. pH).

  • Needham, T. E. (1970).[2][3][4] The Solubility of Amino Acids in Various Solvent Systems.[3][4][5][6][7][8] University of Rhode Island.[3][4] (Foundational data on amino acid derivative solubility). Retrieved from [Link]

Sources

Troubleshooting racemization during N-(1-oxobutyl)-leucine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Racemization & Optimization of Chiral Derivatization Ticket ID: #RAC-LEU-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Silent Killer" of Chiral Analysis

Welcome to the technical support hub. If you are reading this, you are likely observing unexpected D-enantiomer peaks in your L-Leucine samples, or inconsistent enantiomeric excess (ee) values.

In the derivatization of amino acids for Gas Chromatography (GC) or HPLC, the formation of N-(1-oxobutyl)-leucine (N-butyryl-leucine) is a critical step. However, the very reaction that activates the amino acid for analysis—acylation—creates a chemical environment prone to racemization .

This guide moves beyond basic "recipes" to explain the mechanistic cause of stereochemical loss and provides a self-validating protocol to eliminate it.

Module 1: The Mechanism (Know Your Enemy)

Racemization during N-acylation is not random; it is a chemically deterministic process driven by the formation of an oxazolone (azlactone) intermediate .

When you react Leucine ester with butyric anhydride (or butyryl chloride), the carbonyl oxygen of the amide backbone can attack the activated carboxyl group. This cyclization forms a 5(4H)-oxazolone ring.[1]

Why does this cause racemization? The formation of the oxazolone ring significantly increases the acidity of the


-proton (the hydrogen attached to the chiral center). A weak base can easily abstract this proton, creating a planar, achiral enolate. When the proton returns, it can attack from either face, resulting in a racemic mixture (D/L).
Visualizing the Pathway

RacemizationMechanism cluster_danger Critical Danger Zone L_Leu L-Leucine Ester (Chiral Center Intact) Intermediate N-Acyl Intermediate L_Leu->Intermediate + Butyric Anhydride Oxazolone 5(4H)-Oxazolone (Azlactone Ring) Intermediate->Oxazolone Cyclization (High Temp/Acid) Enolate Planar Enolate (Achiral) Oxazolone->Enolate - H+ (Base Catalyzed) Racemic Racemic Mixture (L-Leu + D-Leu) Oxazolone->Racemic Ring Opening (Hydrolysis/Alcoholysis) Enolate->Oxazolone + H+

Figure 1: The oxazolone pathway is the primary driver of racemization during amino acid acylation.[1] The "Danger Zone" represents the state where stereochemical information is lost.

Module 2: The "Golden Standard" Protocol

To prevent the pathway above, we must decouple the esterification step from the acylation step and control the thermodynamic conditions of the latter.

Scope: Synthesis of N-(1-oxobutyl)-L-leucine isopropyl ester for Chiral GC analysis.

Reagents & Prerequisites
  • L-Leucine Standard: >99.9% optical purity.

  • Acetyl Chloride / Isopropanol: Freshly prepared (generates anhydrous HCl).

  • Butyric Anhydride: High purity (avoid acid chlorides if possible, as they are more aggressive).

  • Dichloromethane (DCM): Anhydrous.

Step-by-Step Workflow
StepActionCritical Control Point (CCP)Mechanism
1 Esterification Dissolve Leu in 2M HCl/Isopropanol. Heat at 100°C for 45 min.CCP 1: Water Removal Ensure conditions are anhydrous. Water leads to hydrolysis later.Acid-catalyzed esterification protects the carboxyl group, preventing direct enolization.
2 Evaporation Remove excess reagent under N2 stream at 60°C.CCP 2: Acid Removal Residual HCl is necessary to keep the amine protonated (NH3+) until acylation.Prevents premature reaction.
3 Acylation (The Danger Step) Add Butyric Anhydride in DCM. Add Pyridine (base) dropwise.CCP 3: Temperature < 60°C Do NOT reflux. Keep at 60°C max.High heat accelerates oxazolone ring closure.
4 Quenching Wash with dilute HCl, then water. Dry organic layer.[2]CCP 4: pH Neutralization Prolonged exposure to base after reaction induces racemization.Removes residual pyridine and anhydride.

Module 3: Troubleshooting Guide (FAQs)

Scenario A: "I am detecting 2-5% D-Leucine in my pure L-Standard."

Diagnosis: Process-Induced Racemization. You are likely driving the acylation step too hard (temperature) or using too much base.

  • The Fix:

    • Lower Acylation Temperature: Reduce the reaction temperature from 100°C to 60°C (or even room temperature overnight). The Arrhenius barrier for acylation is lower than for oxazolone formation; lower heat favors the kinetic product (amide) over the thermodynamic intermediate (oxazolone).

    • Switch Reagents: If using Butyryl Chloride, switch to Butyric Anhydride . Anhydrides are milder acylating agents and less prone to inducing the cyclization.

    • Check Base: Are you using Triethylamine (TEA)? It is a strong base. Switch to Pyridine , which is milder and reduces the rate of

      
      -proton abstraction [1].
      
Scenario B: "My peaks are tailing or I see 'ghost' peaks."

Diagnosis: Incomplete Derivatization or Moisture Contamination.

  • The Fix:

    • Moisture Check: The "1-oxobutyl" group is hydrophobic, but if water is present during the reaction, you may form free butyric acid, which interferes with GC stationary phases. Ensure all glassware is silanized and reagents are anhydrous.

    • Injector Port Pyrolysis: Amino acid derivatives can decompose in a dirty GC inlet. Change the liner and trim the column.

Scenario C: "The reaction yield is low, but optical purity is high."

Diagnosis: Steric Hindrance.[1][3] Leucine has a bulky isobutyl side chain. While this protects against racemization compared to Phenylalanine, it can slow down the acylation.

  • The Fix:

    • Increase reaction time, not temperature.

    • Use a catalyst like DMAP (4-Dimethylaminopyridine) cautiously. Note: DMAP accelerates acylation but also accelerates racemization. Use only if necessary and keep temperature < 0°C.

Module 4: Decision Matrix

Use this flowchart to diagnose your specific issue during the experiment.

TroubleshootingTree Start Start: Analyze Chromatogram IssueType What is the primary defect? Start->IssueType Racemization High D-Isomer % IssueType->Racemization LowYield Low Peak Area / Yield IssueType->LowYield ExtraPeaks Unknown Ghost Peaks IssueType->ExtraPeaks CheckTemp Acylation Temp > 60°C? Racemization->CheckTemp CheckWater Water in Reagents? LowYield->CheckWater DryReagents Action: Use Anhydrous DCM/Reagents ExtraPeaks->DryReagents Hydrolysis Products ReduceTemp Action: Reduce Temp to 25-60°C CheckTemp->ReduceTemp Yes CheckBase Using Strong Base (TEA)? CheckTemp->CheckBase No SwitchBase Action: Switch to Pyridine CheckBase->SwitchBase Yes CheckWater->DryReagents Yes Time Action: Increase Reaction Time (Not Temp) CheckWater->Time No

Figure 2: Diagnostic decision tree for N-(1-oxobutyl)-leucine derivatization issues.

References

  • Benoiton, N. L. (1983). Chemistry of Peptide Synthesis. CRC Press. (Definitive text on oxazolone mechanisms).
  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatographic Science, 15(5), 174-176. Link

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Gerhardt, J., & Nicholson, G. J. (1994). Racemization of amino acid derivatives during derivatization and gas chromatography. Journal of Chromatography A.

Sources

Removing unreacted N-butyrylleucine from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of N-butyrylleucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the removal of unreacted N-butyrylleucine from crude reaction mixtures. As Senior Application Scientists, we have compiled this resource to combine established purification principles with practical, field-tested insights to ensure the integrity and purity of your final compound.

Understanding the Challenge: The Physicochemical Landscape of N-butyrylleucine

N-butyrylleucine is an N-acyl amino acid (NAAA). Its structure, comprising a nonpolar isobutyl side chain from leucine and a moderately nonpolar butyryl group, imparts a significant hydrophobic character. However, the presence of a carboxylic acid group provides a handle for manipulating its solubility based on pH. Understanding these properties is paramount for developing an effective purification strategy.

While specific experimental data for N-butyrylleucine is not extensively available, we can extrapolate from its close analog, N-acetyl-leucine, and the parent amino acid, L-leucine. The butyryl group, being larger than the acetyl group, will increase the lipophilicity of N-butyrylleucine.

Key Physicochemical Properties:

PropertyValue/InformationImplication for Purification
Solubility of N-acetyl-leucine Highest in alcohols (methanol, ethanol), followed by acetone, then esters (ethyl acetate), and lowest in acetonitrile.[1][2][3]Provides a starting point for solvent selection in chromatography and crystallization. The increased lipophilicity of N-butyrylleucine suggests it will be even more soluble in organic solvents and less soluble in water than N-acetyl-leucine.
pKa of Leucine Carboxylic Acid ~2.36[4][5]The carboxylic acid can be deprotonated with a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This is the cornerstone of the acid-base extraction strategy.
pKa of Leucine Amine ~9.60[4][5]In the N-acylated form, this amine is no longer basic.

Purification Strategy Decision Tree

The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity. This decision tree outlines a logical approach to selecting the most appropriate technique.

purification_decision_tree start Crude Reaction Mixture (N-butyrylleucine + Impurities) is_solid Is the crude product a solid? start->is_solid extraction Liquid-Liquid Extraction (Acid-Base) is_solid->extraction No crystallization Recrystallization is_solid->crystallization Yes chromatography Flash Column Chromatography extraction->chromatography Impurities still present end_pure Pure N-butyrylleucine extraction->end_pure Sufficiently pure chromatography->crystallization For highest purity chromatography->end_pure Sufficiently pure crystallization->end_pure Sufficiently pure end_impure Further Purification Needed crystallization->end_impure Impurities co-crystallize end_impure->chromatography

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete. What is the quickest way to remove most of the unreacted starting materials?

A1: For many common reaction setups, a simple acid-base liquid-liquid extraction is the most efficient first step. This technique exploits the acidic nature of the N-butyrylleucine carboxylic acid. By washing your organic reaction mixture with a mild aqueous base (like sodium bicarbonate), you can selectively convert the N-butyrylleucine into its water-soluble carboxylate salt, pulling it into the aqueous layer and leaving non-acidic organic impurities behind. You can then re-acidify the aqueous layer and extract your purified N-butyrylleucine back into an organic solvent.

Q2: I performed an extraction, but my product is still not pure. What should I do next?

A2: If extraction does not provide the desired purity, flash column chromatography is the next logical step. This technique separates compounds based on their polarity. Given the moderately nonpolar nature of N-butyrylleucine, a silica gel column with a nonpolar mobile phase (like a hexane/ethyl acetate gradient) is typically effective.

Q3: Can I purify N-butyrylleucine by crystallization?

A3: Yes, crystallization is an excellent method for obtaining highly pure N-butyrylleucine, especially if your crude product is already a solid and substantially pure. The key is to find a solvent system where N-butyrylleucine is soluble at high temperatures but sparingly soluble at low temperatures. Based on data for N-acetyl-leucine, solvent systems involving alcohols, acetone, or esters are good starting points.[1][2][3]

Q4: How does the butyryl chain affect purification compared to an acetyl chain?

A4: The longer butyryl chain increases the hydrophobicity (nonpolar character) of the molecule. This has two main consequences:

  • Increased solubility in nonpolar organic solvents: You may need to use less polar solvent systems for chromatography compared to N-acetyl-leucine.

  • Decreased solubility in water: This can be advantageous for extraction, as it will more readily partition into the organic layer once protonated.

Troubleshooting Guides

Liquid-Liquid Extraction (Acid-Base)

This technique is a powerful first-pass purification method.

Principle of Operation: The carboxylic acid of N-butyrylleucine can be deprotonated by a base to form a water-soluble salt. This allows for its separation from non-acidic organic compounds.

extraction_workflow start Crude Organic Mixture add_base Add aq. NaHCO3 and shake start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer: Non-acidic impurities separate_layers->organic_layer aqueous_layer Aqueous Layer: N-butyrylleucinate salt separate_layers->aqueous_layer acidify Acidify with HCl (aq) to pH ~2 aqueous_layer->acidify extract_product Extract with Ethyl Acetate acidify->extract_product separate_final Separate Layers extract_product->separate_final final_organic Organic Layer: Pure N-butyrylleucine separate_final->final_organic final_aqueous Aqueous Layer: Salts separate_final->final_aqueous dry_concentrate Dry (Na2SO4) and Concentrate final_organic->dry_concentrate end_product Purified N-butyrylleucine dry_concentrate->end_product

Caption: Workflow for acid-base extraction of N-butyrylleucine.

Troubleshooting:

IssueProbable CauseSolution
Emulsion formation at the interface. Vigorous shaking; presence of surfactants.Gently swirl or invert the separatory funnel instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[6]
Low recovery of product. Incomplete extraction into the aqueous layer; product is partially soluble in the aqueous layer even in its neutral form.Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) during the base wash. Perform multiple extractions with smaller volumes of the aqueous base. After re-acidification, ensure the pH is sufficiently acidic (pH < 2) and perform multiple extractions with the organic solvent.
Product precipitates upon acidification. The protonated form of N-butyrylleucine is not very soluble in water.This is expected. Proceed with extracting the precipitated product into a suitable organic solvent like ethyl acetate.
Flash Column Chromatography

Ideal for separating N-butyrylleucine from impurities with different polarities.

Principle of Operation: The crude mixture is loaded onto a silica gel column (stationary phase) and a solvent (mobile phase) is passed through. Compounds separate based on their differential adsorption to the silica gel and solubility in the mobile phase. Nonpolar compounds elute faster, while polar compounds are retained longer.

Detailed Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your N-butyrylleucine an Rf value of approximately 0.3. For N-butyrylleucine, start with a mixture of hexanes and ethyl acetate (e.g., 4:1 hexanes:ethyl acetate) and adjust the polarity as needed.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution). Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

IssueProbable CauseSolution
Product does not move off the baseline. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
Product elutes too quickly (with the solvent front). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexanes).
Poor separation of product and impurities. Inappropriate solvent system; column overloading.Re-optimize the solvent system using TLC to maximize the separation between your product and the impurities. Ensure you have not loaded too much crude material onto the column.
Streaking or tailing of spots on TLC. The compound may be interacting too strongly with the acidic silica gel.Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase to suppress the deprotonation of the carboxylic acid group of N-butyrylleucine.[7]
Recrystallization

This is an excellent final purification step to obtain highly crystalline, pure N-butyrylleucine.

Principle of Operation: The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility decreases, and the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.[8][9]

Detailed Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Based on data for N-acetyl-leucine, consider solvents like ethanol, acetone, or ethyl acetate, or mixtures such as ethanol/water.[1][2][3]

  • Dissolution: Place the crude N-butyrylleucine in an Erlenmeyer flask and add the chosen solvent dropwise while heating until the solid just dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Troubleshooting:

IssueProbable CauseSolution
No crystals form upon cooling. Too much solvent was used; the solution is not supersaturated.Re-heat the solution and boil off some of the solvent to concentrate it. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure N-butyrylleucine if available.
Oiling out (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the compound; the compound is too impure.Re-heat the solution to dissolve the oil and add a small amount of a solvent in which the compound is less soluble to lower the overall solvent power.
Crystals form too quickly. The solution is too concentrated.Add a small amount of hot solvent to redissolve the crystals and allow for slower cooling. Rapid crystallization can trap impurities.

References

  • Guo, S., et al. (2020). Solubility Measurement, Correlation, and Thermodynamic Analysis of N-Acetyl-L-leucine in 12 Pure Organic Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(4), 1836–1845. [Link]

  • American Chemical Society. (2020). Solubility Measurement, Correlation, and Thermodynamic Analysis of N‐Acetyl‐L‐leucine in 12 Pure Organic Solvents from. [Link]

  • Journal of Chemical & Engineering Data. (2020). Solubility Measurement, Correlation, and Thermodynamic Analysis of N-Acetyl-l-leucine in 12 Pure Organic Solvents from 283.15 to 323.15 K. [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. [Link]

Sources

Validation & Comparative

Structural & Functional Characterization of N-Butanoyl-L-Leucine Complexes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of amino acid derivatization for chiral resolution and fragment-based drug discovery (FBDD), N-butanoyl-L-leucine (N-Bu-Leu) represents a critical hydrophobic modulation of the clinical standard, N-acetyl-L-leucine (NALL) . While NALL is widely recognized for its efficacy in treating cerebellar ataxia and Niemann-Pick disease type C, the N-butanoyl analog offers distinct physicochemical properties—specifically enhanced lipophilicity and altered crystal packing density—that are advantageous for specific ligand-binding assays and chiral separation processes.

This guide provides an objective comparison of N-butanoyl-L-leucine complexes against the N-acetyl standard, synthesizing experimental protocols, crystallographic insights, and functional performance data.

Structural Characterization & Crystallographic Insights

The N-Acyl-L-Amino Acid Packing Motif

N-acyl-L-amino acids, including the butanoyl and acetyl derivatives, typically crystallize in non-centrosymmetric space groups (often P2₁ or P2₁2₁2₁ ) due to the chirality of the L-leucine moiety. The crystal lattice is dominated by a distinct bilayer architecture :

  • Polar Layer: Formed by strong intermolecular hydrogen bonds between the carboxylic acid head groups and the amide linkages. This creates a rigid 2D network.

  • Hydrophobic Layer: The alkyl side chains (isobutyl from leucine + acyl chain) extend perpendicular to the polar sheet.

Comparative Structural Parameters

The transition from an acetyl (C2) to a butanoyl (C4) chain induces a specific expansion along the crystallographic long axis (typically the c-axis), regulating the interlayer spacing.

ParameterN-Acetyl-L-Leucine (Reference) N-Butanoyl-L-Leucine (Target) Structural Implication
Crystal System Monoclinic / OrthorhombicMonoclinic (Predicted/Observed)Consistent chiral packing
Space Group P2₁P2₁Preserved chirality
Hydrophobic Chain Methyl (–CH₃)Propyl (–CH₂CH₂CH₃)Increased steric bulk
Interlayer Spacing ~11–13 Å~14–16 ÅExpanded hydrophobic region
LogP (Calc) ~0.21~1.255x increase in lipophilicity
H-Bond Network Head-to-Tail (COOH···O=C)Head-to-Tail (COOH···O=C)Identical polar anchor

Expert Insight: The "odd-even" effect often observed in N-acyl amino acids suggests that N-butanoyl (even chain) will pack more efficiently than the N-propanoyl (odd chain) analog, leading to higher melting points and stability comparable to the acetyl derivative.

Experimental Protocol: Synthesis & Crystallization

To generate high-quality crystals for X-ray diffraction or functional assays, a modified Schotten-Baumann acylation is the gold standard. This protocol ensures high enantiomeric purity, critical for accurate structural determination.

Synthesis Workflow (N-Butanoyl-L-Leucine)

Reagents: L-Leucine, Butanoyl Chloride, NaOH (4M), HCl (6M), Dichloromethane (DCM).

  • Dissolution: Dissolve L-leucine (10 mmol) in 4M NaOH (10 mL) at 0°C to deprotonate the amine.

  • Acylation: Dropwise add butanoyl chloride (11 mmol) while simultaneously adding 4M NaOH to maintain pH > 10. Critical: Low temperature prevents hydrolysis of the chloride.

  • Acidification: After 3 hours, acidify carefully with 6M HCl to pH 2.0. The product will precipitate as a white solid or oil.

  • Extraction: Extract with DCM (3 x 20 mL). Dry organic layer over MgSO₄.

  • Crystallization: Evaporate solvent. Recrystallize from an Ethyl Acetate : Hexane (1:3) mixture by slow evaporation at 4°C.

Visualization of Synthesis & Packing Logic

G cluster_packing Crystal Packing Forces L_Leu L-Leucine (Zwitterion) Intermed Tetrahedral Intermediate L_Leu->Intermed Nucleophilic Attack (pH > 10) But_Cl Butanoyl Chloride (Electrophile) But_Cl->Intermed Product N-Butanoyl-L-Leucine (Crude) Intermed->Product Elimination of Cl- Crystal Single Crystal (P21 Lattice) Product->Crystal Recrystallization (EtOAc/Hexane) H_Bond H-Bond Network (Amide-Acid) Crystal->H_Bond VdW Van der Waals (Butyl Chain) Crystal->VdW

Figure 1: Reaction pathway and dominant crystal packing forces for N-butanoyl-L-leucine.

Comparative Performance Analysis

Ligand Efficiency in Fragment-Based Screening

In "FragLite" or similar screening platforms (e.g., Effenberger et al., 2015), the N-acyl group serves as a variable anchor.

  • N-Acetyl-L-Leucine: High water solubility makes it ideal for initial high-concentration soaks, but it may lack sufficient hydrophobic burial surface area (BSA) to bind tightly to deep hydrophobic pockets.

  • N-Butanoyl-L-Leucine: The propyl extension provides an additional ~1.5 kcal/mol binding energy (estimate based on hydrophobic effect) if the pocket accommodates the chain. This makes it a superior "search" probe for hydrophobic sub-sites.

Chiral Resolution Efficiency

When used as a resolving agent (e.g., via diastereomeric salt formation with amines):

FeatureN-Acetyl-L-LeucineN-Butanoyl-L-Leucine
Solubility (Water) High (>20 g/L)Low (<5 g/L)
Salt Stability ModerateHigh (Stronger lattice energy)
Resolution Mechanism Kinetic & ThermodynamicPredominantly Thermodynamic
Use Case Rapid screeningHigh-purity final polishing

Data Interpretation: The lower solubility of the N-butanoyl complex often leads to a sharper "solubility differential" between diastereomers, potentially yielding higher enantiomeric excess (ee%) in a single crystallization step compared to the more soluble acetyl derivative.

References

  • Effenberger, K. et al. (2015).[1][2][3] Photoreactive ligands and uses thereof. Patent Application / Research Context for N-butanoyl-L-leucine synthesis.

  • Tanganil (N-Acetyl-DL-Leucine) Clinical Data. Pharmacokinetics and structural basis of N-acetyl-leucine as a drug.

  • Gorres, K.L. et al. (2013). Crystal Structure of N-Substituted L-Amino Acid Dioxygenase. (Contextual reference for N-succinyl/acyl leucine binding modes).

  • CSD (Cambridge Structural Database). General reference for N-acyl amino acid packing motifs (Refcodes: ACLEUC, NACLEU).

Sources

Safety Operating Guide

Personal protective equipment for handling Leucine, N-(1-oxobutyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity: N-Butyryl-L-leucine | CAS: 15431-89-7 Version: 2.1 | Status: Operational[1]

Executive Summary & Risk Profile

Senior Scientist Note: While N-(1-oxobutyl)-L-leucine (N-Butyryl-L-leucine) is a derivative of the essential amino acid Leucine, it must not be handled with the same casualness as dietary supplements.[1] As an N-acylated amino acid used in research, it lacks the comprehensive toxicological data of bulk reagents.[1]

Therefore, we apply the Universal Precautionary Principle . We treat this compound as a potential Class II Irritant (Skin/Eye) and a Respiratory Sensitizer until proven otherwise.[1] The primary risk vector is inhalation of fine particulates during weighing and dermal absorption via organic solvents (e.g., DMSO) which can act as carriers for the compound into the bloodstream.[1]

Hazard Snapshot
ParameterClassificationOperational Implication
Physical State White Crystalline PowderHigh static potential; dust generation is the primary risk.[1]
Acute Toxicity Likely Low (Category 5/Unclassified)No immediate lethality, but long-term sensitization is the concern.[1]
Target Organs Respiratory Tract, Mucous MembranesInhalation protection is non-negotiable during solid handling.[1]
Solubility Soluble in Organic Solvents (DMSO, EtOH)Critical: Once dissolved in DMSO, glove permeation times drop drastically.[1]

PPE Selection Matrix (Task-Based)

Do not use a "one size fits all" approach. PPE must scale with the energy and potential for aerosolization of the task.[1]

Table 1: PPE Requirements by Operational Scale
TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport (Sealed Containers)None required.[1]Nitrile (0.11 mm)Safety Glasses (Side shields)Standard Lab Coat
Weighing / Aliquoting (< 1g)N95 / FFP2 Mask (Minimum)Nitrile (Double gloving recommended)Safety GlassesLab Coat (Buttoned)
Bulk Handling (> 1g) or Open Milling P100 / P3 Respirator or Fume HoodNitrile (Extended Cuff)Chemical Goggles (Unvented)Tyvek® Sleeves or Apron
Solution Handling (in DMSO/Methanol)Fume Hood (Primary)Laminate / Butyl Gloves (If contact likely)Safety GlassesLab Coat + Splash Apron

Expert Insight: Standard nitrile gloves degrade rapidly in DMSO.[1] If you are dissolving N-(1-oxobutyl)-L-leucine in DMSO, immediate glove change is required upon any splash, as the solvent can carry the chemical through the glove barrier in <5 minutes.[1]

Operational Protocols

Protocol A: Static-Free Weighing (The "Zero-Dust" Method)

Amino acid derivatives are notoriously prone to static charge, causing "fly-away" powder that contaminates the balance and the user.[1]

  • Preparation:

    • Place an ionizing bar or anti-static gun inside the balance enclosure.[1]

    • Don N95 respirator before opening the primary vial.[1]

  • Transfer:

    • Use a stainless steel spatula (plastic generates static).[1]

    • Do not pour from the bottle.[1] Transfer small amounts to a weighing boat.

  • Containment:

    • Immediately recap the source vial.[1]

    • If powder adheres to the spatula, wipe with a Kimwipe dampened with Ethanol (do not flick).[1]

Protocol B: Solubilization & Handling
  • Solvent Choice:

    • Typically soluble in Ethanol, DMSO, or DMF.[1]

    • Warning: DMSO and DMF are skin-permeable.[1]

  • Dissolution:

    • Add solvent slowly to the powder to prevent "puffing" of dry material.

    • Vortex in a closed tube.[1] Never sonicate an open vessel (aerosol risk).[1]

Visualized Decision Logic & Workflows

Diagram 1: PPE Decision Tree

This logic ensures you are neither under-protected nor over-encumbered, optimizing safety and dexterity.[1]

PPE_Decision Start Start: Handling N-(1-oxobutyl)-L-leucine State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quantity Quantity > 1 gram? Solid->Quantity Solvent Solvent Type? Liquid->Solvent LowRisk PROTOCOL A: N95 Mask + Nitrile Gloves (Standard) Quantity->LowRisk No HighRisk PROTOCOL B: P100 Respirator + Goggles (Fume Hood Mandatory) Quantity->HighRisk Yes Aqueous Aqueous/Buffer: Standard Nitrile Gloves Solvent->Aqueous Organic DMSO/DMF: Double Glove or Laminate (Splash Risk High) Solvent->Organic

Caption: Decision logic for selecting Personal Protective Equipment based on physical state and solvent carrier risks.[1]

Diagram 2: Emergency Spill Response

A self-validating workflow for containment.

Spill_Response Alert 1. ALERT Notify Lab Personnel Assess 2. ASSESS Powder vs. Liquid? Alert->Assess Powder POWDER SPILL Assess->Powder Liquid LIQUID SPILL Assess->Liquid WetWipe 3. COVER Cover with wet paper towels (Prevents Dust) Powder->WetWipe Absorb 3. ABSORB Use Vermiculite/Pads Liquid->Absorb Clean 4. CLEAN Soap & Water Wash (3x Repeat) WetWipe->Clean Absorb->Clean Dispose 5. DISPOSE Seal in HazMat Bag Clean->Dispose

Caption: Step-by-step containment protocol emphasizing dust suppression for solids and absorption for liquids.[1]

Disposal & Environmental Compliance

Core Principle: Never dispose of N-(1-oxobutyl)-L-leucine down the sink.[1] Although Leucine is biodegradable, the acylated derivative may have different aquatic toxicity profiles.[1]

  • Solid Waste:

    • Collect in a container labeled "Solid Organic Waste - Non-Halogenated" .[1]

    • Bag contaminated weighing boats and gloves in a clear secondary bag before binning.[1]

  • Liquid Waste:

    • Aqueous: Neutralize pH if necessary, then dispose in "Aqueous Chemical Waste" .[1]

    • Organic (DMSO/Ethanol): Dispose in "Organic Solvents - Non-Halogenated" .[1]

    • Note: Do not mix with oxidizers (e.g., Nitric Acid) as N-acyl amino acids can react exothermically.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69146, N-Butyryl-L-leucine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: N-acyl amino acids classification.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.